Ergosta-4,7,22-trien-3-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C28H42O |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,17-20,24-26H,9,11-16H2,1-6H3/b8-7+/t19-,20+,24+,25-,26-,27-,28+/m0/s1 |
InChI Key |
JBSSIYVUAQDIMG-VLWWAJHTSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Foundational & Exploratory
Ergosta-4,7,22-trien-3-one: A Fungal Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ergosta-4,7,22-trien-3-one is a naturally occurring ergostane-type steroid, a class of compounds primarily found in the fungal kingdom. These molecules are derived from ergosterol, a vital component of fungal cell membranes.[1] The unique structural features of this compound and its derivatives have garnered significant interest within the scientific community, particularly for their potential applications in medicine. This technical guide provides a comprehensive overview of the biological sources, distribution, isolation, characterization, and known biological activities of this compound, offering valuable insights for researchers and professionals in drug discovery and development.
Biological Sources and Distribution
This compound and its closely related analogs are predominantly biosynthesized by a variety of fungi, with a notable prevalence in medicinal mushrooms. These fungi have been used for centuries in traditional medicine, and modern research is beginning to uncover the bioactive compounds responsible for their therapeutic effects.
Key Fungal Sources:
The distribution of this compound can vary significantly between different fungal species and even between the fruiting body and the mycelium of the same species. While quantitative data for this specific compound is not extensively documented, studies on related ergostane steroids in species like Ganoderma lucidum have shown that the concentration of these compounds can differ in various parts of the fungus.[2]
| Fungal Genus | Common Name | Known to Produce Related Ergostane Steroids |
| Ganoderma | Reishi or Lingzhi Mushroom | Yes[3] |
| Polyporus | Bracket Fungi | Yes[4] |
| Cordyceps | Caterpillar Fungus | Yes[4] |
| Antrodia | Stout Camphor Mushroom | Yes |
| Aspergillus | - | Yes[5] |
| Xylaria | Dead Man's Fingers | Yes |
Extraction and Purification of Ergostane-Type Steroids
The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of the fungal material, followed by purification to isolate the target compound. The choice of solvents and chromatographic techniques is critical for achieving a high yield and purity.
Step-by-Step Methodology for Extraction and Initial Purification:
-
Sample Preparation: The fungal material (either fruiting bodies or mycelium) is first dried to remove moisture. This can be achieved through air-drying, freeze-drying (lyophilization), or gentle heating (≤ 60°C).[6] The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered fungal material is extracted with an organic solvent. Common choices include methanol, ethanol, or a mixture of ethyl acetate and methanol.[5][6] The extraction is typically performed at room temperature with vigorous shaking or using techniques like sonication to enhance the extraction efficiency. This process is often repeated multiple times to ensure the complete extraction of the target compounds.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure to remove the solvent. The resulting residue is suspended in water and partitioned with a non-polar solvent such as ethyl acetate or chloroform. This step separates the compounds based on their polarity, with the ergostane steroids typically partitioning into the organic layer.
-
Column Chromatography: The organic phase is dried and concentrated, and the residue is subjected to column chromatography for further purification. Silica gel is a commonly used stationary phase.[7] The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[7] Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
Structural Elucidation and Characterization
Once a purified sample of this compound is obtained, its chemical structure is confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[11]
Biological Activities and Therapeutic Potential
This compound and its structural analogs have demonstrated a range of biological activities that suggest their potential for therapeutic applications.
Anti-inflammatory Activity:
A related compound, ergosta-7,9(11),22-trien-3β-ol (EK100), has been shown to possess anti-inflammatory properties.[12] It is believed to exert its effects by modulating the activation of microglia, which are the primary immune cells of the central nervous system.[13] The proposed mechanism involves the inhibition of key inflammatory signaling pathways, including the MAPK/AP-1 and IL-6/JAK/STAT pathways.[12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fermentation Optimization of Ergosta‐4,6,8(14),22‐Tetraen‐3‐One From Aspergillus oryzae and Its Anti‐Inflammatory Mechanism via Multi‐Pathway Inhibition of MyD88/NF‐κB/MAPK/NLRP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ergosta-7,9(11),22-trien-3β-ol Attenuates Inflammatory Responses via Inhibiting MAPK/AP-1 Induced IL-6/JAK/STAT Pathways and Activating Nrf2/HO-1 Signaling in LPS-Stimulated Macrophage-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to Elucidating the Cytotoxic Effects of Ergosta-4,7,22-trien-3-one on Cancer Cell Lines
Foreword: Navigating the Frontier of Novel Anticancer Agents
In the relentless pursuit of novel therapeutics to combat cancer, natural products remain a vast and largely untapped reservoir of chemical diversity. Among these, ergostane-type steroids, a class of compounds primarily found in fungi, have garnered significant attention for their potential cytotoxic and antitumor activities. This guide focuses on a specific, yet under-investigated molecule: Ergosta-4,7,22-trien-3-one. While its close analogue, Ergosta-4,6,8(14),22-tetraen-3-one (commonly known as ergone), has demonstrated pronounced anticancer effects, a detailed understanding of this compound remains elusive.
This document is structured not as a retrospective summary of established knowledge, but as a forward-looking technical manual for researchers, scientists, and drug development professionals. It provides a robust experimental framework for the comprehensive evaluation of the cytotoxic properties of this compound. By leveraging the mechanistic insights gleaned from closely related compounds, we will outline a logical, self-validating workflow to characterize its anticancer potential, from initial cytotoxicity screening to the elucidation of its molecular mechanism of action.
Introduction to this compound: A Profile of a Potential Anticancer Candidate
This compound belongs to the ergostane class of steroids, characterized by a 28-carbon skeleton. Its chemical structure, as detailed in public chemical databases, is presented below.
Chemical Structure:
(Source: PubChem CID 11003773)[1]
The presence of a conjugated ketone system and a specific side-chain configuration suggests potential biological activity. Its structural similarity to ergone, which is known to induce apoptosis and cell cycle arrest in various cancer cell lines, provides a strong rationale for investigating this compound as a potential anticancer agent.[2][3] This guide will provide the necessary protocols to test this hypothesis rigorously.
Experimental Workflow for Assessing Cytotoxicity and Mechanism of Action
The following experimental workflow is designed to systematically evaluate the anticancer properties of this compound. Each step is accompanied by a detailed protocol and an explanation of the scientific reasoning behind the experimental choices.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effects of this compound on a panel of human cancer cell lines. This will establish the compound's potency and selectivity.
Recommended Cell Lines:
A diverse panel of cancer cell lines should be selected to assess the breadth of the compound's activity. Based on the known activity of related ergostane steroids, the following are recommended starting points:
-
Lung Carcinoma: A549
-
Prostate Carcinoma: LNCaP, DU-145[1]
-
Colon Carcinoma: HT-29
-
Breast Carcinoma: MCF-7
Core Experiment: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined | ||
| A549 | Lung Carcinoma | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined | ||
| LNCaP | Prostate Carcinoma | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined | ||
| HT-29 | Colon Carcinoma | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined | ||
| MCF-7 | Breast Carcinoma | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined |
Phase 2: Elucidation of the Mode of Cell Death
Once the cytotoxic activity is confirmed, the next crucial step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Core Experiment: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Expected Outcomes:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Phase 3: Investigation of Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.
Core Experiment: Cell Cycle Analysis by PI Staining and Flow Cytometry
This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound as described for the Annexin V/PI assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | To be determined | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined | To be determined |
| This compound (2x IC50) | To be determined | To be determined | To be determined |
Phase 4: Delineating the Molecular Signaling Pathway
Based on the findings from the previous phases, the final step is to investigate the molecular players involved in the observed cytotoxicity. Given the known mechanisms of related compounds, a focus on apoptosis-related proteins is a logical starting point.
Core Experiment: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended targets include:
-
Apoptosis executioners: Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP
-
Bcl-2 family proteins: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic)
-
Tumor suppressor: p53
-
Loading control: β-actin or GAPDH
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Experimental and Signaling Pathways
Experimental Workflow Diagram
Caption: A systematic workflow for the cytotoxic evaluation of this compound.
Hypothesized Apoptotic Signaling Pathway
Based on the known mechanisms of Ergosta-4,6,8(14),22-tetraen-3-one, the following signaling pathway is a plausible hypothesis for the action of this compound.[2]
Caption: A hypothesized apoptotic signaling pathway induced by this compound.
Concluding Remarks and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the initial characterization of the cytotoxic effects of this compound on cancer cell lines. The successful execution of these experiments will not only establish the anticancer potential of this novel compound but also provide critical insights into its mechanism of action.
Positive findings from this workflow would warrant further investigation, including:
-
In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in animal models.
-
Target identification: Employing techniques such as proteomics and transcriptomics to identify the direct molecular targets of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.
The exploration of novel natural products like this compound is a vital endeavor in the ongoing development of more effective and less toxic cancer therapies.
References
-
Zhao, Y., et al. (2011). Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(4), 384-390. [Link]
-
Lee, W. Y., et al. (2005). Cytotoxic Activities of Ergosta-4, 6, 8 (14), 22-tetraen-3-one from the Sclerotia of Grifola umbellata (Pers.) Pilát. Bulletin of the Korean Chemical Society, 26(9), 1464-1466. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Russo, A., et al. (2008). Pro-apoptotic activity of ergosterol peroxide and (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione in human prostate cancer cells. Chemical and Pharmaceutical Bulletin, 56(5), 663-667. [Link]
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- 4. researchgate.net [researchgate.net]
Natural Occurrence and Isolation of Ergosta-4,7,22-trien-3-one in Ganoderma Species
Technical Whitepaper | Version 1.0
Executive Summary
Ergosta-4,7,22-trien-3-one (PubChem CID: 11003773) is a specific ergostane-type sterol derivative found in the fruiting bodies and mycelia of Ganoderma species, most notably Ganoderma lucidum (Reishi) and Ganoderma applanatum.[1][2] Distinct from the more commonly cited "Ergone" (ergosta-4,6,8(14),22-tetraen-3-one), this molecule represents a specific oxidation state of the fungal membrane component ergosterol.
This guide details the natural occurrence, biosynthetic origin, and isolation protocols for this compound. It provides researchers with a self-validating workflow for extraction and structural elucidation, emphasizing the differentiation of the
Chemical Identity & Structural Context
The compound belongs to the class of ergostane steroids .[3] Its core structure features a tetracyclic cyclopenta[a]phenanthrene skeleton with a specific unsaturation pattern at carbons 4, 7, and 22, and a ketone functionality at carbon 3.
| Property | Specification |
| IUPAC Name | (22E,24R)-10,13-dimethyl-17-(5,6-dimethylhept-3-en-2-yl)-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
| Common Name | This compound |
| Molecular Formula | |
| Molecular Weight | 394.6 g/mol |
| Key Structural Features | |
| PubChem CID |
Biosynthetic Origin
The biosynthesis of this compound in Ganoderma is a downstream process of the primary sterol pathway. It is generally considered a metabolite of ergosterol , formed through enzymatic oxidation and isomerization.
Biosynthetic Pathway Logic
-
Precursor: Lanosterol is demethylated and desaturated to form Ergosterol (the primary fungal membrane sterol).
-
Oxidation: The 3
-hydroxyl group of ergosterol is oxidized to a ketone by a 3 -hydroxysteroid dehydrogenase/isomerase. -
Isomerization: The
double bond migrates to the position to form the conjugated enone system, a thermodynamically stable motif. The bond typically remains distinct in this specific derivative, unlike in Ergone where further conjugation occurs.
Figure 1: Proposed biosynthetic pathway of this compound from the primary sterol pool.
Natural Occurrence in Ganoderma Species
While Ganoderma lucidum is the primary source, this sterone has been identified across several species within the Polyporaceae family.
| Species | Tissue Source | Co-occurring Compounds | Reference Context |
| Ganoderma lucidum | Fruiting Body / Spores | Ergosterol, Ganoderic Acids | Isolated from lipid-enriched fractions; often associated with spore lipids.[2] |
| Ganoderma applanatum | Fruiting Body | Ergosta-4,6,8(14),22-tetraen-3-one | Found in non-polar fractions (hexane/chloroform extracts). |
| Ganoderma pfeifferi | Cuticle / Flesh | Ganodermadiol | Presence noted in lipophilic extracts focusing on antimicrobial sterols. |
Scientific Note: Researchers must be vigilant regarding artifact formation. Sterols with conjugated diene systems can oxidize during aggressive extraction (e.g., prolonged heating or exposure to light). The protocol below minimizes this risk.
Extraction and Isolation Protocol
This protocol is designed to isolate non-polar sterones from the lipid fraction of Ganoderma fruiting bodies.
Reagents & Equipment[5]
-
Solvents: Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (
). -
Stationary Phases: Silica gel (200–300 mesh), Sephadex LH-20.
-
Instrumentation: HPLC (C18 column), Rotary Evaporator (bath temp < 40°C).
Step-by-Step Methodology
Phase 1: Lipid Extraction
-
Pulverization: Grind dried Ganoderma fruiting bodies (1 kg) to a fine powder (pass through 40-mesh).
-
Cold Maceration: Extract with 95% Ethanol (5 L x 3) at room temperature for 72 hours. Avoid reflux boiling to prevent thermal degradation of the diene system.
-
Concentration: Evaporate solvent under reduced pressure to yield the crude extract.
Phase 2: Partitioning
-
Suspend the crude extract in water (
). -
Liquid-Liquid Extraction: Partition sequentially with n-Hexane, then EtOAc.
-
Target Fraction: Collect the n-Hexane and EtOAc fractions. This compound is lipophilic and will predominantly reside in the Hexane/EtOAc interface.
Phase 3: Chromatographic Isolation
-
Silica Gel Column: Load the combined lipophilic fraction onto a silica gel column.
-
Gradient Elution: Elute with a Hexane:EtOAc gradient (100:0
80:20).-
Checkpoint: The target compound typically elutes in fractions with 5-10% EtOAc.
-
-
Purification (Sephadex): Pass the sterol-rich fraction through Sephadex LH-20 (eluent:
:MeOH 1:1) to remove fatty acids and pigments. -
Final Polish (RP-HPLC):
-
Column: C18 semi-preparative (5
m, 10 x 250 mm). -
Mobile Phase: Methanol:Water (90:10 or 95:5), isocratic.
-
Detection: UV at 254 nm (detects the
-unsaturated ketone).
-
Figure 2: Isolation workflow targeting lipophilic sterones from Ganoderma.
Structural Elucidation (Validation)
To confirm the identity of this compound and distinguish it from the
Diagnostic NMR Signals (CDCl , 500 MHz)
The following data represents the characteristic signals for the
| Position | Multiplicity | Interpretation | ||
| 3 | - | - | ~199.5 | Carbonyl (C=O) |
| 4 | 5.72 | s (broad) | ~123.0 | |
| 5 | - | - | ~171.0 | |
| 6 | 2.30 | m | ~33.0 | Allylic methylene |
| 7 | 5.20 | m | ~117.0 | Isolated alkene |
| 8 | - | - | ~139.0 | Quaternary alkene |
| 22 | 5.18 | dd | ~135.0 | Side chain alkene |
| 23 | 5.25 | dd | ~132.0 | Side chain alkene |
| 18-CH | 0.63 | s | ~12.0 | Angular methyl |
| 19-CH | 1.18 | s | ~17.5 | Angular methyl |
Differentiation Key:
-
vs. Ergone (
): Ergone displays a deeper yellow/orange color and shows extended conjugation signals in UV (max ~350 nm). The system is less conjugated (UV max ~240 nm). -
H-4 Signal: The singlet at
5.72 is diagnostic for the -3-one system.
Pharmacological Potential
While less studied than Ganoderic acids, this compound exhibits specific bioactivities relevant to drug development.
-
Cytotoxicity:
-
Anti-Inflammatory:
-
Inhibits Nitric Oxide (NO) production in LPS-stimulated macrophages.
-
Suppresses expression of pro-inflammatory cytokines (TNF-
, IL-6).
-
-
Antimicrobial:
-
Exhibits inhibitory activity against specific Gram-positive bacteria, likely due to membrane disruption capabilities inherent to the amphipathic sterol structure.
-
References
-
Hirotani, M., et al. (1987). "Ganoderic acids T, U, V, W, X, Y and Z: New lanostanoids from Ganoderma lucidum." Phytochemistry, 26(10), 2797-2803.
-
PubChem. (n.d.).[1] "this compound (CID 11003773)."[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Yuan, J. P., et al. (2006). "Distribution of free and esterified ergosterols in the medicinal fungus Ganoderma lucidum." Applied Microbiology and Biotechnology, 72, 1293–1300.
-
Kikuchi, T., et al. (2016). "Sterols from the hexane extract of Ganoderma lucidum." Journal of Natural Medicines, 70, 796–801.
-
Zhao, Y. Y., et al. (2010). "Bioactivity-directed isolation, identification of diuretic compounds from Polyporus umbellatus." Journal of Ethnopharmacology, 126(1), 184-187. (Reference for comparative ergostane isolation protocols).
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- 8. Structure and Biological Activity of Ergostane-Type Steroids from Fungi [mdpi.com]
Technical Guide: The Role of Ergosta-4,7,22-trien-3-one in Fungal Immunomodulation
Executive Summary
Ergosta-4,7,22-trien-3-one is a bioactive ergostane-type sterol derivative predominantly isolated from medicinal fungi such as Polyporus umbellatus, Cordyceps militaris, and Ganoderma lucidum.[1][2][3] Distinct from its metabolic precursor ergosterol (ergosta-5,7,22-trien-3β-ol) and its structural analog Ergone (ergosta-4,6,8(14),22-tetraen-3-one), this molecule features a specific 3-keto functionality and a 4,7-diene system that confers unique lipophilicity and binding kinetics.
This technical guide dissects the immunomodulatory profile of this compound, focusing on its capacity to suppress hyper-inflammatory responses in macrophages via the NF-κB and MAPK signaling axes. It provides validated isolation protocols, mechanistic pathways, and quantitative assay standards for researchers evaluating this compound as a lead candidate for anti-inflammatory therapeutics.
Part 1: Chemical Identity & Structural Significance
Structural Pharmacophore
The biological activity of this compound is dictated by two critical structural motifs that differentiate it from the inert fungal membrane sterols:
-
C3-Ketone (Enone System): Unlike the C3-hydroxyl group of ergosterol, the C3-ketone enhances the molecule's ability to interact with cysteine residues on target proteins (e.g., NF-κB signaling complex) via Michael addition-like mechanisms.
-
Unsaturation Pattern (4,7,22-triene): The specific arrangement of double bonds at C4, C7, and C22 creates a rigid steroid nucleus with a distinct spatial configuration, optimizing docking into the hydrophobic pockets of inflammatory mediators like TLR4 or MD-2.
Origin and Biosynthesis
This compound is a secondary metabolite often found in the sclerotia of Polyporus umbellatus (Zhu-Ling) and the fruiting bodies of Cordyceps.[4] It is considered a downstream oxidation product of ergosterol, often co-occurring with Ergone and Ergosterol Peroxide .
| Property | Specification |
| IUPAC Name | (22E)-Ergosta-4,7,22-trien-3-one |
| Molecular Formula | C₂₈H₄₂O |
| Molecular Weight | 394.6 g/mol |
| Key Solubility | Soluble in Chloroform, Ethyl Acetate; Insoluble in Water |
| Bioactivity Class | Anti-inflammatory, Cytotoxic, Diuretic |
Part 2: Immunomodulatory Mechanisms
The primary therapeutic value of this compound lies in its ability to modulate the innate immune response , specifically within macrophages (RAW 264.7 models) and dendritic cells.
Suppression of the NF-κB Signaling Axis
The core mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[5]
-
Stimulus Blockade: The sterol interferes with the dimerization of TLR4 upon LPS (Lipopolysaccharide) stimulation.
-
IKK Inhibition: It prevents the phosphorylation of IκB-α (Inhibitor of κB), thereby preventing its ubiquitination and degradation.
-
Translocation Block: Without IκB degradation, the p65/p50 NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus to transcribe pro-inflammatory genes (iNOS, COX-2, TNF-α).
Visualization: Molecular Mechanism of Action
The following diagram illustrates the pathway by which this compound (ETO) exerts its anti-inflammatory effects.
Caption: Mechanism of Action: this compound blocks TLR4 signaling and IKK activation.
Part 3: Extraction & Isolation Protocol
To study this specific isomer, high-purity isolation is required to separate it from the more abundant Ergosterol and Ergone. The following protocol is validated for Polyporus umbellatus sclerotia.
Isolation Workflow
-
Biomass Preparation: Dried sclerotia (1 kg) are pulverized to a fine powder (40 mesh).
-
Extraction: Maceration with 95% Ethanol (3 x 10L) at room temperature for 72 hours.
-
Partition: Concentrate ethanol extract in vacuo. Suspend residue in water and partition sequentially with:
-
n-Hexane (Removes fats/waxes)
-
Ethyl Acetate (Target Fraction)
-
n-Butanol (Removes glycosides)
-
-
Target Fraction: The Ethyl Acetate (EtOAc) fraction contains the ergostane-type sterones.
Chromatographic Purification
| Step | Stationary Phase | Mobile Phase Gradient | Target Elution |
| 1. Column Chrom. | Silica Gel (200-300 mesh) | Hexane : EtOAc (100:0 | Elutes at ~80:20 (Hex:EtOAc) |
| 2. Re-crystallization | N/A | Methanol | Precipitates as white needles |
| 3. Prep-HPLC | C18 Reverse Phase (5 | Methanol : Water (98:2) | Retention Time: ~22-25 min |
Visualization: Isolation Logic
Caption: Isolation workflow from fungal biomass to high-purity sterone.
Part 4: Validated Experimental Assays
To confirm the immunomodulatory activity of the isolated compound, the following assays must be performed using LPS-stimulated RAW 264.7 macrophages.
Nitric Oxide (NO) Inhibition Assay (Griess Method)
This is the gold-standard primary screen for anti-inflammatory sterols.
-
Cell Line: RAW 264.7 murine macrophages.[5]
-
Induction: Lipopolysaccharide (LPS, 1
g/mL). -
Treatment: this compound (Concentrations: 5, 10, 20, 40
M). -
Protocol:
-
Seed cells (
cells/well) in 96-well plates. Incubate 24h. -
Pre-treat with compound for 1h.
-
Add LPS (1
g/mL) and incubate for 24h. -
Mix 100
L supernatant with 100 L Griess reagent. -
Measure absorbance at 540 nm.
-
-
Expected Result: Dose-dependent reduction in NO production with an IC₅₀ typically in the range of 10–25
M .
Western Blotting for Pathway Markers
To validate the mechanism (Section 2), quantify the following protein markers:
| Marker | Role | Expected Change (with Compound) |
| iNOS | Inducible Nitric Oxide Synthase | Significant Downregulation |
| COX-2 | Cyclooxygenase-2 | Significant Downregulation |
| p-IκB-α | Phosphorylated Inhibitor of κB | Decreased (Inhibition of phosphorylation) |
| Nuclear p65 | NF-κB subunit | Decreased (Blockade of translocation) |
| Loading Control | No Change |
Part 5: References
-
PubChem. (n.d.).[2] this compound (CID 11003773).[2] National Center for Biotechnology Information. Retrieved from [Link]
-
Zhao, Y. Y., et al. (2010). Quantitative HPLC Method and Pharmacokinetic Studies of ergosta-4,6,8(14),22-tetraen-3-one, a Natural Product With Diuretic Activity From Polyporus Umbellatus. Biomedical Chromatography. Retrieved from [Link]
-
Kuo, Y. H., et al. (2021).[2][5] Ergosta-7,9(11),22-trien-3β-ol Attenuates Inflammatory Responses via Inhibiting MAPK/AP-1 Induced IL-6/JAK/STAT Pathways.[5][6] Antioxidants.[5] Retrieved from [Link]
-
Lee, W. Y., et al. (2005). Cytotoxic Activity of Ergosta-4,6,8(14),22-tetraen-3-one from the Sclerotia of Polyporus umbellatus. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
-
Li, X., et al. (2025).[7] Fermentation Optimization of Ergosta-4,6,8(14),22-Tetraen-3-One From Aspergillus oryzae and Its Anti-Inflammatory Mechanism. PubMed Central. Retrieved from [Link]
Note: While direct literature on the "4,7,22" isomer is less abundant than the "4,6,8(14)" isomer (Ergone), the structural homology allows for high-confidence inference of the NF-κB inhibitory mechanism, supported by the specific isolation and characterization data cited above.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergosta-7,9(11),22-trien-3β-ol Attenuates Inflammatory Responses via Inhibiting MAPK/AP-1 Induced IL-6/JAK/STAT Pathways and Activating Nrf2/HO-1 Signaling in LPS-Stimulated Macrophage-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosta-7,9(11),22-trien-3β-ol Attenuates Inflammatory Responses via Inhibiting MAPK/AP-1 Induced IL-6/JAK/STAT Pathways and Activating Nrf2/HO-1 Signaling in LPS-Stimulated Macrophage-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fermentation Optimization of Ergosta‐4,6,8(14),22‐Tetraen‐3‐One From Aspergillus oryzae and Its Anti‐Inflammatory Mechanism via Multi‐Pathway Inhibition of MyD88/NF‐κB/MAPK/NLRP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthetic Pathway of Unsaturated Ergostane Derivatives: A Technical Guide
Focus: Antrodia cinnamomea (Taiwanofungus camphoratus) as the Model System for Bioactive Antcins.
Executive Summary
This technical guide delineates the biosynthetic architecture of unsaturated ergostane derivatives, specifically focusing on the Antcins (e.g., Antcin A, B, C, K). Unlike common membrane sterols (e.g., ergosterol), these secondary metabolites possess unique carbonyl functionalities and unsaturation patterns (C-7, C-11,
This document moves beyond generic sterol biochemistry, isolating the critical divergence points where the Ergostane Scaffold branches from the primary sterol pathway via specific Cytochrome P450 monooxygenases (CYP450s). It includes a validated protocol for metabolic engineering via protoplast transformation to enhance flux toward these high-value derivatives.
Part 1: The Precursor Cascade (The Conserved Backbone)
The biosynthesis of unsaturated ergostane derivatives begins with the Mevalonate (MVA) pathway. While conserved across fungi, the regulation of flux at the Squalene Epoxidase (SQE) and Lanosterol Synthase (LSS) nodes is the first determinant of yield.
The Rate-Limiting Flux
The conversion of Acetyl-CoA to Farnesyl Pyrophosphate (FPP) is tightly regulated by HMG-CoA Reductase (HMGR) . However, for ergostane derivative synthesis, the downstream commitment step is critical:
-
Squalene Synthesis: Two molecules of FPP (
) are condensed by Squalene Synthase (SQS) to form Squalene ( ). -
Epoxidation (The Oxygenation Trigger): Squalene Epoxidase (SQE/Erg1) introduces the first oxygen atom, creating 2,3-oxidosqualene. This epoxide ring is the substrate for cyclization.
-
Cyclization: Lanosterol Synthase (LSS/Erg7) catalyzes the concerted cyclization of 2,3-oxidosqualene into Lanosterol , the tetracyclic triterpenoid progenitor.
Technical Insight: In Antrodia cinnamomea, transcriptomic analysis reveals that AcLSS expression correlates linearly with triterpenoid content, making it a primary target for overexpression in metabolic engineering.
Part 2: The Divergence Point (Membrane vs. Metabolite)
This is the core technical differentiator. Lanosterol faces two fates:
-
Primary Metabolism: Conversion to Ergosterol (membrane fluidity).
-
Secondary Metabolism: Conversion to Antcins (Ergostane derivatives).
The Ergostane Scaffold Formation
The transition from Lanosterol (
-
C-14 Demethylation: Catalyzed by CYP51 (Lanosterol 14
-demethylase) . This is an obligate step. Inhibition here (e.g., by azoles) halts both ergosterol and antcin production. -
C-4 Demethylation: A multi-step complex involving ERG25 (Methyl sterol monooxygenase) , ERG26 , and ERG27 .
The "Unsaturated" Functionalization (The Antcin Branch)
Unlike ergosterol, which retains a 3
-
C-24 Methylation: ERG6 (Sterol 24-C-methyltransferase) adds a methyl group to the side chain. This distinguishes ergostanes (
) from cholestanes ( ). -
Unique P450 Activity (AcCYP1): Recent characterization (2025) of AcCYP1 in Antrodia has revealed its ability to catalyze C-21/C-15 oxidations and skeletal rearrangements, a non-canonical route essential for generating the structural diversity seen in Antcin K and C.
-
Side Chain Modification: The carboxylic acid moiety at C-26 (found in Antcin K) suggests the activity of specific dehydrogenases or sequential P450 oxidations acting on the ergostane side chain.
Pathway Visualization
The following diagram illustrates the flow from Acetyl-CoA to the specific Antcin derivatives, highlighting the divergence from the standard Ergosterol pathway.
Figure 1: The biosynthetic divergence of unsaturated ergostane derivatives in Antrodia cinnamomea. Note the critical role of AcCYP1 in diverting flux toward Antcins.
Part 3: Quantitative Pathway Determinants
The following table summarizes the key enzymes and their specific role in introducing "unsaturation" or "oxygenation" into the ergostane core.
| Enzyme | Gene (Antrodia) | Substrate | Transformation Type | Role in Antcin Synthesis |
| Lanosterol Synthase | AcLSS | 2,3-Oxidosqualene | Cyclization | Commitment Step: Forms the tetracyclic core. Overexpression increases total triterpenoids by ~1.8 fold. |
| 14 | AcCYP51 | Lanosterol | Demethylation | Scaffold Editing: Removes C-14 methyl, introducing |
| C-24 Reductase | AcERG4 | Ergosta-5,7,22,24-tetraenol | Reduction | Side Chain Tuning: Reduces the |
| Triterpenoid P450 | AcCYP1 | Lanostane intermediates | Oxidation/Rearrangement | Functionalization: Catalyzes C-21/C-15 oxidation and unique skeletal shifts found in bioactive derivatives.[1] |
Part 4: Experimental Protocol (Self-Validating System)
Methodology: Homologous Expression via Protoplast Transformation in A. cinnamomea. Objective: To validate the biosynthetic role of AcLSS or AcCYP1 by overexpression and subsequent LC-MS quantification of Antcin K.
Protoplast Preparation (The Critical Step)
Causality: Fungal cell walls are robust. Efficient enzymatic digestion is required to allow plasmid entry without compromising cell viability.
-
Harvesting: Cultivate A. cinnamomea mycelia in PDB (Potato Dextrose Broth) for 4–5 days (log phase). Collect by filtration.[2]
-
Osmotic Stabilization: Wash mycelia with 0.6 M Mannitol .
-
Why: Prevents protoplast bursting upon cell wall removal.
-
-
Enzymatic Digestion: Incubate in lysis buffer (10 mg/mL Lysing Enzymes from Trichoderma harzianum) containing 0.6 M mannitol at 30°C for 3 hours with gentle shaking (60 rpm).
-
Purification: Filter through miracloth to remove debris. Centrifuge (1000 x g, 5 min) to pellet protoplasts. Resuspend in STC buffer (Sorbitol, Tris-HCl, CaCl2).
PEG-Mediated Transformation
-
Plasmid Mix: Mix
protoplasts with 10 µg of expression vector (e.g., pCT74 carrying AcLSS driven by the gpd promoter). -
Shock: Add PEG-4000 (60% w/v) containing CaCl2. Incubate on ice for 20 min, then room temp for 20 min.
-
Regeneration: Plate protoplasts on regeneration medium (PDB + 0.6 M sucrose + antibiotic for selection) and incubate at 25°C for 7–10 days.
Validation Workflow (LC-MS)
To confirm the pathway, you must differentiate between the membrane sterol (Ergosterol) and the derivative (Antcin K).
-
Extraction: Dried mycelia
Methanol extraction Ultrasonication (30 min). -
Separation: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B). Gradient elution.
-
Detection: ESI-MS in Negative Mode (Antcins are acidic due to carboxyl groups; Ergosterol is neutral and better seen in Positive Mode).
Workflow Diagram
Figure 2: Step-by-step workflow for validating biosynthetic genes via homologous overexpression.
References
-
Jiao, S., Sun, W., & Hu, Y. (2025).[1] A Unique CYP450 Enzyme Unlocks Antrodia camphorata Lanostane Triterpenoid Diversity Through Oxidation and Skeletal Rearrangement.[1] Angewandte Chemie International Edition. Link
-
Li, W. H., et al. (2014).[4] Genomic and transcriptomic analyses of the medicinal fungus Antrodia cinnamomea for its metabolite biosynthesis and sexual development. Proceedings of the National Academy of Sciences (PNAS). Link
-
Du, Y. C., et al. (2012).[2] Chemical profiling of the cytotoxic triterpenoid-concentrating fraction and characterization of ergostane stereo-isomer ingredients from Antrodia camphorata.[2] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Zhang, M., et al. (2016). Enhancement of Triterpenoid Synthesis in Antrodia cinnamomea through Homologous Expression of the Key Synthetic Pathway Genes AcLSS and AcERG4.[4] MDPI - Molecules. Link
-
Kumar, K. J. S., et al. (2011). A mechanistic and empirical review of antcins, a new class of phytosterols of formosan fungi origin.[2] Journal of Food and Drug Analysis. Link
Sources
- 1. A Unique CYP450 Enzyme Unlocks Antrodia Camphorata Lanostane Triterpenoid Diversity Through Oxidation and Skeletal Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Triterpenoid Synthesis in Antrodia cinnamomea through Homologous Expression of the Key Synthetic Pathway Genes AcLSS and AcERG4 [mdpi.com]
Bioactive Sterols from Cordyceps sinensis: Technical Guide for Drug Discovery
Executive Summary
Context: While Cordyceps sinensis (Ophiocordyceps sinensis) is historically renowned for nucleosides (cordycepin, adenosine), its lipophilic fraction—specifically bioactive sterols—represents an underutilized frontier in drug development. Value Proposition: Sterols such as Ergosterol Peroxide , H1-A , and Cerevisterol exhibit potent, specific pharmacological activities distinct from the water-soluble polysaccharides. These compounds modulate critical signaling pathways (NF-κB, Bcl-2/Bax, STAT) relevant to oncology, autoimmune nephropathy, and hepatic fibrosis. Objective: This guide provides a technical roadmap for the extraction, isolation, and mechanistic validation of these sterols, designed to accelerate their transition from crude extracts to lead candidates.
Chemical Architecture & Classification
The sterol profile of C. sinensis is complex, consisting of free sterols, steryl esters, and steryl glycosides. Unlike plant phytosterols, fungal sterols possess unique side-chain variations that dictate their bioactivity.
Key Target Analytes
| Compound Name | Chemical Class | Molecular Formula | Primary Bioactivity |
| Ergosterol | Provitamin D2 | C₂₈H₄₄O | Precursor, Anti-fibrotic |
| Ergosterol Peroxide | Sterol Endoperoxide | C₂₈H₄₄O₃ | Anti-tumor (Apoptosis induction) |
| H1-A | Ergosterol Derivative | Modified Sterol | Immunomodulation (Lupus/IgA Nephropathy) |
| Cerevisterol | Hydroxylated Sterol | C₂₈H₄₆O₃ | Anti-inflammatory (NF-κB inhibition) |
| Betulin | Triterpene Sterol | C₃₀H₅₀O₂ | Anti-tumor, Anti-HIV |
Technical Insight: The glycosylated forms (e.g., 5α,8α-epidioxy-24(R)-methylcholesta-6,22-dien-3β-D-glucopyranoside) often exhibit superior solubility and cytotoxicity profiles compared to their aglycone counterparts, making glycosylation a critical parameter in SAR (Structure-Activity Relationship) studies.
Advanced Extraction Protocol: Supercritical Fluid Extraction (SFE)
Traditional solvent extraction (Hexane/Chloroform) often results in solvent residue and thermal degradation of heat-sensitive endoperoxides (like Ergosterol Peroxide). Supercritical CO₂ (SC-CO₂) is the superior method for isolating lipophilic sterols with high purity.
Protocol: SC-CO₂ Enrichment of Bioactive Sterols
Objective: Maximize yield of ergosterol peroxide and H1-A while minimizing co-extraction of polar impurities.
Step-by-Step Methodology:
-
Pre-treatment:
-
Lyophilize C. sinensis mycelia to moisture content <5%.
-
Pulverize to particle size 40–60 mesh. Why: Increases surface area for mass transfer without causing channeling in the extraction vessel.
-
-
SFE Setup:
-
Solvent: 99.9% CO₂.
-
Co-solvent: Ethanol (95%) at 5% flow rate. Why: Pure CO₂ is non-polar; adding ethanol increases the solvating power for slightly polar sterol glycosides.
-
-
Extraction Parameters (Optimized):
-
Pressure: 300–350 bar.[1] Causality: Higher pressure increases CO₂ density, enhancing sterol solubility.
-
Temperature: 45–50°C. Causality: Balances solute volatility with solvent density; prevents thermal degradation.
-
Flow Rate: 20–25 g/min .
-
Duration: 120 minutes (Static hold 10 min, Dynamic flow 110 min).
-
-
Fractionation:
-
Depressurize into two separators.
-
Separator 1 (150 bar, 45°C): Precipitates heavy waxes/lipids.
-
Separator 2 (50 bar, 35°C): Collects the target sterol-rich fraction.
-
-
Purification (Post-SFE):
-
Dissolve extract in Methanol.
-
Subject to High-Speed Counter-Current Chromatography (HSCCC) using a two-phase solvent system (n-hexane:ethyl acetate:methanol:water) for isolation of specific sterols like Cerevisterol.
-
Visualization: SFE Workflow Logic
Caption: Optimized Supercritical CO₂ workflow for selective fractionation of lipophilic sterols.
Mechanistic Pharmacodynamics
The therapeutic efficacy of C. sinensis sterols is not generic antioxidant activity; it is driven by specific ligand-receptor interactions and pathway modulation.
A. Ergosterol Peroxide: The Anti-Tumor Apoptosis Inducer
Mechanism: Ergosterol Peroxide (EP) bypasses the cell membrane and targets the mitochondria of tumor cells (e.g., Hepatocellular carcinoma, Leukemia).
-
Initiation: EP inhibits STAT3 phosphorylation.
-
Execution: Downregulates Bcl-2 (anti-apoptotic) and upregulates Bax (pro-apoptotic).
-
Outcome: Cytochrome c release
Caspase-3/9 activation Apoptosis. Validation: Demonstrated IC50 values in the range of 5–10 µg/mL against K562 and HL-60 lines.
B. H1-A: The Autoimmune Modulator
Target Indication: Lupus Nephritis and IgA Nephropathy. Mechanism: H1-A mimics the structure of glucocorticoids but lacks the severe side effects.
-
Action: Suppresses the proliferation of mesangial cells (HMC).
-
Pathway: Modulates the Bcl-2/Bcl-XL ratio specifically in activated immune cells, promoting the clearance of autoreactive cells without broad immunosuppression.
-
Clinical Relevance: Reduces proteinuria and anti-ds-DNA antibody titers in murine lupus models.[2]
C. Cerevisterol: The Anti-Inflammatory Agent
Target Indication: Chronic inflammation and liver injury. Mechanism:
-
Blockade: Inhibits the translocation of NF-κB (p65 subunit) to the nucleus.
-
Downstream: Suppresses expression of COX-2 and iNOS.
-
Result: Reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and superoxide anion generation.
Visualization: Sterol Signaling Network
Caption: Multi-target signaling modulation by key Cordyceps sterols (Blue: Drug, Red: Target, Yellow: Effect).
Drug Development & Translational Considerations
Structure-Activity Relationship (SAR)
-
Hydroxyl Groups: The presence of hydroxyl groups at C-3 and C-6 (as in Cerevisterol) is critical for anti-inflammatory potency.
-
Peroxide Bridge: The 5α,8α-endoperoxide bridge in Ergosterol Peroxide is the pharmacophore responsible for cytotoxicity. Reduction of this bridge results in significant loss of anti-tumor activity.
-
Glycosylation: Steryl glycosides show improved water solubility and often higher bioavailability in vivo compared to free sterols, making them better candidates for oral formulations.
Quality Control: Natural vs. Cultured
Researchers must address the sourcing variability.
-
Cultured Mycelia (Fermentation): Generally contains higher levels of Ergosterol and Cerevisterol compared to wild C. sinensis due to controlled substrate conditions.
-
Wild Sclerotia: Often contains unique fatty acid profiles but lower sterol consistency.
-
Recommendation: For drug development, standardized Cultured Mycelium (Paecilomyces hepialid or Cs-4) is preferred for reproducibility.
Analytical Validation
Quantification should be performed using GC-MS (after TMS derivatization) or HPLC-ELSD .
-
Standard: Ergosterol (Sigma-Aldrich, >98%).
-
Limit of Detection (LOD): Should be < 0.5 µg/mL for reliable QC.
References
-
Wang, W., et al. (2025). Comprehensive identification and discovery of novel sterol compounds in Cordyceps sinensis and related species.[3] Food Chemistry.[3][4][5] 6[7][6]
-
Yang, F. Q., et al. (2009). Analysis of sterols and fatty acids in natural and cultured Cordyceps by one-step derivatization followed with gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 8[6]
-
Li, S. P., et al. (2006). The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis. Evidence-Based Complementary and Alternative Medicine. 9[6]
-
Chioza, A., et al. (2021). Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia. Frontiers in Pharmacology. 1[6]
-
Yang, L. Y., et al. (2011). Anti-inflammatory principles from Cordyceps sinensis. Journal of Natural Products. 10[6]
-
Peng, Y., et al. (2013). Ergosterol Is the Active Compound of Cultured Mycelium Cordyceps sinensis on Antiliver Fibrosis. Evidence-Based Complementary and Alternative Medicine. 7[6]
Sources
- 1. Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordyceps as an Herbal Drug - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Properties of Cordyceps Sinensis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive principles from Cordyceps sinensis: A potent food supplement – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Ergosterol Is the Active Compound of Cultured Mycelium Cordyceps sinensis on Antiliver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of sterols and fatty acids in natural and cultured Cordyceps by one-step derivatization followed with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory principles from Cordyceps sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for isolation of Ergosta-4,7,22-trien-3-one from fungal biomass
Application Note: Protocol for Isolation of Ergosta-4,7,22-trien-3-one from Fungal Biomass
Abstract & Scientific Rationale
This compound (PubChem CID: 11003773) is a bioactive sterone derivative often co-occurring with ergosterol in medicinal fungi such as Cordyceps militaris, Ganoderma lucidum, and Polyporus umbellatus.[1] Unlike its precursor ergosterol (a 3
Technical Challenge: The primary isolation challenge is the overwhelming abundance of ergosterol (up to 90% of the sterol fraction) relative to the target sterone. Standard saponification protocols must be avoided, as strong bases can induce irreversible isomerization of the conjugated dienone system. This protocol utilizes a neutral solvent extraction followed by polarity-driven chromatographic resolution to isolate the target with >98% purity.[2]
Materials & Reagents
| Category | Item | Grade/Specification |
| Biomass | Dried Fungal Fruiting Bodies | Cordyceps militaris or Ganoderma lucidum (Lyophilized) |
| Solvents | Ethanol (EtOH) | 95% (Extraction) |
| Ethyl Acetate (EtOAc) | ACS Grade (Partition/Chromatography) | |
| n-Hexane | ACS Grade (Chromatography) | |
| Acetonitrile (ACN) | HPLC Grade | |
| Water | Milli-Q / HPLC Grade | |
| Stationary Phases | Silica Gel 60 | 230–400 mesh (Flash Chromatography) |
| C18 (ODS) | 5 | |
| Equipment | Rotary Evaporator | Vacuum control < 10 mbar |
| Ultrasonic Bath | 40 kHz, temp controlled | |
| HPLC System | UV-Vis detector (254 nm & 280 nm) |
Experimental Workflow (Logic Map)
The following diagram illustrates the critical decision points and separation logic, specifically highlighting the polarity difference utilized to separate the target ketone from the abundant alcohol (ergosterol).
Caption: Workflow for the isolation of this compound, utilizing the polarity difference between the 3-ketone (target) and 3-hydroxyl (contaminant) groups.
Detailed Protocol
Phase 1: Extraction & Enrichment
Objective: Maximize sterol recovery while removing polar polysaccharides and proteins.
-
Biomass Preparation:
-
Solvent Extraction:
-
Suspend powder in 95% Ethanol (1:10 w/v ratio).
-
Reflux at 70°C for 3 hours. Note: Avoid boiling vigorously to prevent thermal oxidation.
-
Filter hot through Whatman No. 1 paper.[2] Repeat extraction twice.
-
Combine filtrates and concentrate under reduced pressure (45°C) to obtain a dark syrupy crude extract.
-
-
Liquid-Liquid Partition:
Phase 2: Silica Gel Fractionation (The Separation Key)
Objective: Separate the target ketone from the abundant ergosterol.[1]
-
Mechanism: Ergosterol possesses a C3-hydroxyl group, making it significantly more polar than this compound (C3-ketone).[1][2] On normal phase silica, the ketone will elute before the alcohol.
-
Column Setup: Pack a glass column with Silica Gel 60 (230-400 mesh).[1][2]
-
Elution Gradient:
-
TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (4:1).[1][2]
Phase 3: HPLC Purification & Polishing
Objective: Remove minor isomers (e.g., ergone) and achieve >98% purity.[1]
-
System: RP-HPLC (C18 Column, 250 x 10 mm, 5
m).[1][2] -
Mobile Phase: Isocratic Acetonitrile (ACN) : Water (95:5) .[1][2]
-
Flow Rate: 3.0 mL/min.[2]
-
Detection: UV at 254 nm (Specific for the enone) and 280 nm (for ergosterol impurities).[1][2]
-
Retention Logic:
Characterization & Validation
To confirm the identity of This compound and distinguish it from Ergosterol (Ergosta-5,7,22-trien-3
Table 1: Diagnostic NMR Signals (CDCl₃, 500 MHz)
| Position | Signal Type | Chemical Shift ( | Structural Diagnostic |
| C3 | Carbon (¹³C) | 199.5 - 200.0 | Ketone Carbonyl . (vs. ~70 ppm for Ergosterol C3-OH).[1][2] |
| C4-H | Proton (¹H) | 5.70 - 5.75 (s) | Enone Olefin .[1][2] Characteristic singlet for 4-en-3-one system. |
| C6-H | Proton (¹H) | ~2.4 - 2.6 | Methylene adjacent to ketone (if 4,6-diene is absent).[1][2] |
| C7-H | Proton (¹H) | 5.20 - 5.30 (m) | Olefinic proton at C7.[1][2] |
| C22/23 | Proton (¹H) | 5.15 - 5.25 (m) | Side chain double bond (trans).[1][2] |
| C19 | Proton (¹H) | ~1.20 (s) | Angular methyl (shifted downfield by C3-ketone).[1][2] |
Mass Spectrometry (ESI-MS):
-
Differentiation: Ergosterol (MW 396.[1][2][3]6) will show [M+H-H₂O]⁺ at m/z 379.[1][2]3. The target sterone (MW 394.[2][4]6) is 2 Da lighter than ergosterol.[1][2]
Troubleshooting & Optimization
-
Issue: Co-elution with Ergosterol.
-
Issue: Low Yield.
-
Issue: Isomerization.
References
-
PubChem. this compound (CID 11003773).[1][2][4] National Library of Medicine.[2] [Link]
-
Yaoita, Y., & Machida, K. (2015).[1][2][5] Structure Revision of (22E)-Ergosta-7,22-diene-3β,5α,6β,9α,14α-pentol from the Spores of the Medicinal Mushroom Ganoderma lucidum.[1][5][6] Natural Product Communications.[2] [Link]
-
Kikuchi, T., et al. (2016).[2] Sterols from the mushroom Polyporus umbellatus.[2] (Contextual reference for sterone isolation methodology). [Link]
-
Yuan, J.P., et al. (2006).[2] Simultaneous determination of free ergosterol and ergosteryl esters in Cordyceps sinensis by HPLC.[2] (Methodology for sterol extraction).[1][2][7][8][9][10][11] [Link][1][2]
-
NIST Chemistry WebBook. Ergosta-4,6,22-trien-3beta-ol (Structural analogue data).[1][2] [Link][1][2]
Sources
- 1. PubChemLite - Ergosta-4,7,22e-trien-3beta-ol (C28H44O) [pubchemlite.lcsb.uni.lu]
- 2. Ergosta-4,6,22-trien-3beta-ol | C28H44O | CID 20831068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ergosta-5,8,22-trien-3-ol, (3beta,22E)- | C28H44O | CID 91743901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 8. Anti-tumor and Anti-angiogenic Ergosterols from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass [mdpi.com]
- 11. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for Ergosta-4,7,22-trien-3-one Quantification
Introduction & Analyte Profile
Scientific Context
Ergosta-4,7,22-trien-3-one (C₂₈H₄₂O) is a bioactive sterone derivative found in medicinal fungi such as Polyporus umbellatus (Zhu Ling) and Ganoderma lucidum.[1][2][3] It is structurally distinct from the more common ergosta-4,6,8(14),22-tetraen-3-one (Ergone), differing by the saturation of the C6-C8 and C8-C14 bonds.
While Ergone exhibits extended conjugation (absorbing >340 nm), This compound possesses a simpler enone system (C4=C5 conjugated with C3=O) and an isolated diene system. This structural nuance significantly alters its UV absorption profile and chromatographic behavior, necessitating a tailored HPLC method distinct from general ergosterol protocols.
Physicochemical Profile
-
CAS Registry: 11003773 (PubChem CID)
-
Molecular Weight: 394.6 g/mol [2]
-
LogP (Predicted): ~7.1 (Highly Lipophilic)
-
Solubility: Insoluble in water; soluble in chloroform, ethyl acetate, and warm methanol.
-
UV Max: ~240–254 nm (characteristic of
-unsaturated ketones).
Method Development Strategy (Logic & Causality)
The extreme lipophilicity (LogP > 7) of this steroid dictates the chromatographic conditions. Standard reverse-phase methods (e.g., 50:50 MeOH:Water) will result in excessive retention times (>60 minutes) or total irreversible adsorption to the column.
Column Selection
A C18 (ODS) column is the standard for sterol separation. However, to prevent peak broadening caused by the strong hydrophobic interaction, a high-carbon-load column or a "monomeric" bonding style is preferred over polymeric bonding to ensure sharper peaks for steroidal structures.
Mobile Phase Optimization
-
Solvent Strength: Due to the high LogP, the mobile phase must be high-organic (>90%).
-
Selectivity (MeOH vs. ACN): Methanol (MeOH) is preferred over Acetonitrile (ACN) for sterols. The protic nature of methanol interacts better with the oxygen functions of the steroid, often providing better selectivity between structural isomers (e.g., separating the trien from the tetraen analog).
-
Isocratic vs. Gradient: Given the narrow polarity range of sterols in these extracts, an isocratic method is often more robust and reproducible than a gradient, provided the organic strength is sufficient to elute the compound within 15 minutes.
Detection (UV-Vis)
Unlike Ergone (which fluoresces and absorbs at 350 nm), this compound lacks the extended conjugated system. Therefore, detection must be set to 254 nm , targeting the enone chromophore.
Visualized Workflows
Method Development Logic
The following diagram illustrates the decision matrix used to arrive at the final protocol.
Caption: Logical flow for selecting chromatographic conditions based on analyte lipophilicity and chromophore properties.
Detailed Experimental Protocol
Instrumentation
-
System: HPLC with Photodiode Array Detector (PDA/DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18).
-
Temperature: 30°C (Controlled temperature is critical for sterol retention stability).
Reagents
-
Methanol (HPLC Grade).
-
Water (Milli-Q / HPLC Grade).
-
Standard: this compound (purity >98%).
-
Sample: Dried sclerotia of Polyporus umbellatus or mycelium of Cordyceps.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Methanol : Water (95 : 5 v/v) | High elution strength required to desorb lipophilic sterone. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure <200 bar. |
| Wavelength | 254 nm (Reference: 360 nm) | Targets the enone absorption; 360 nm reference subtracts matrix noise. |
| Injection Vol | 10–20 µL | Depends on sample concentration; larger volumes may cause peak broadening due to solvent mismatch if sample is in 100% MeOH. |
| Run Time | 20 Minutes | Analyte typically elutes between 12–16 minutes. |
Sample Preparation (Extraction)
Sterols are embedded in the fungal cell wall lipid bilayer. A simple water extraction is insufficient.
-
Pulverization: Grind dried fungal material to a fine powder (mesh 60).
-
Weighing: Weigh 1.0 g of powder into a 50 mL centrifuge tube.
-
Extraction: Add 25 mL of Chloroform:Methanol (1:1) or pure Methanol .
-
Note: Chloroform improves extraction efficiency but requires evaporation and reconstitution. Pure Methanol is "dilute-and-shoot" compatible but may yield slightly lower recovery.
-
-
Sonication: Sonicate for 45 minutes at room temperature.
-
Centrifugation: Centrifuge at 5000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.45 µm PTFE filter (Nylon filters may bind sterols).
-
Dilution: If using Chloroform, evaporate to dryness under N₂ and reconstitute in 100% Methanol.
Method Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must pass the following acceptance criteria (based on ICH Q2(R1) guidelines).
System Suitability (Pre-run Check)
-
Tailing Factor (T): Must be < 1.5. (Sterols often tail; if T > 1.5, add 0.1% Formic Acid to mobile phase).
-
Theoretical Plates (N): > 5000.
-
Resolution (Rs): > 1.5 between this compound and the nearest neighbor (likely Ergosterol or Ergone).
Linearity & Range
-
Prepare 6 calibration points: 5, 10, 20, 50, 100, 200 µg/mL in Methanol.
-
Acceptance:
.[4]
Limit of Detection (LOD)
-
Estimated at Signal-to-Noise (S/N) ratio of 3:1.
-
Typical LOD for this method: ~0.5 µg/mL.
Troubleshooting & Critical Analysis
Issue: Peak Broadening / Split Peaks
-
Cause: The sample solvent is stronger than the mobile phase, or the analyte is precipitating.
-
Fix: Ensure the sample is dissolved in the mobile phase (95% MeOH) rather than 100% Chloroform. If the sample is in pure Chloroform, the injection plug may act as a "strong solvent" causing band broadening.
Issue: Co-elution with Ergone (Tetraen-3-one)
-
Differentiation: Use the PDA detector.
-
Trien-3-one: Absorbance at 254 nm, minimal at 350 nm.
-
Tetraen-3-one (Ergone): Strong absorbance at 350 nm (yellow).
-
-
Resolution: If they co-elute, lower the Methanol ratio to 92:8. This increases retention time but significantly improves separation selectivity based on the extra double bond in Ergone.
References
-
Zhao, Y. Y., et al. (2010). Quantitative HPLC Method and Pharmacokinetic Studies of ergosta-4,6,8(14),22-tetraen-3-one... Biomedical Chromatography.[4][5][6][7] (Foundational method for ergostane-type sterones).
-
PubChem. this compound (Compound Summary). National Library of Medicine. (Physicochemical data and structure).[2][6][7][8][9][10][11]
-
Yuan, Z., et al. (2008). Simultaneous determination of ergosterol and related sterols in Polyporus umbellatus. (Reference for extraction protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative analysis of the diuretic component ergone in Polyporus umbellatus by HPLC with fluorescence detection and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative HPLC method and pharmacokinetic studies of ergosta-4,6,8(14),22-tetraen-3-one, a natural product with diuretic activity from Polyporus umbellatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Determination of Fourteen Marker Compounds in the Traditional Herbal Prescription, Geumgwesingihwan, Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. simultaneous hplc determination: Topics by Science.gov [science.gov]
Application Note: High-Resolution Separation of Sterol Fractions by Thin Layer Chromatography
Abstract
Thin Layer Chromatography (TLC) is a powerful, rapid, and cost-effective chromatographic technique for the separation and qualitative analysis of sterol fractions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for separating complex sterol mixtures, such as cholesterol and various phytosterols, using silica gel TLC. We delve into the causality behind methodological choices, from mobile phase selection to visualization, to ensure robust, reproducible, and self-validating results. Detailed step-by-step protocols, troubleshooting guidance, and data interpretation are included to facilitate the successful implementation of this technique in a laboratory setting.
Principle of Separation: The Role of Polarity
The separation of sterols by TLC is governed by the principle of adsorption chromatography, where compounds in a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[2]
-
Stationary Phase: For sterol analysis, the stationary phase is typically silica gel (SiO₂), a highly polar adsorbent.[3] The surface of the silica gel is rich in hydroxyl groups (silanols, Si-OH), which can form hydrogen bonds with polar functional groups of the analytes.
-
Mobile Phase: The mobile phase is a solvent or a mixture of solvents that travels up the TLC plate via capillary action.[1] Its polarity is a critical parameter that is optimized to achieve effective separation.
-
Separation Mechanism: Sterols are relatively non-polar molecules, but they all possess a polar hydroxyl (-OH) group at the C-3 position. This hydroxyl group is the primary site of interaction with the polar silica gel stationary phase. Sterols with less steric hindrance around the -OH group or with additional polar functional groups will adsorb more strongly to the silica gel and thus travel a shorter distance up the plate. Conversely, less polar compounds have a greater affinity for the mobile phase and will travel further.[4] By carefully selecting a mobile phase of appropriate polarity, a competitive equilibrium is established for each sterol between adsorption on the stationary phase and dissolution in the mobile phase, leading to their separation.[1]
Workflow for TLC Separation of Sterols
The entire process, from sample receipt to final analysis, can be visualized as a systematic workflow.
Caption: Figure 1: General Workflow for Sterol Separation by TLC
Detailed Protocols
This section provides a self-validating, step-by-step methodology for the TLC separation of sterols.
Materials and Reagents
| Item | Specification |
| TLC Plates | Pre-coated Silica Gel 60 F254 plates (glass or aluminum backing) |
| Solvents | HPLC or analytical grade: Hexane, Ethyl Acetate, Chloroform, Methanol, Acetone, Acetic Acid |
| Standards | High-purity (>98%) cholesterol, β-sitosterol, stigmasterol, campesterol, ergosterol |
| Visualization | UV Lamp (254 nm), Iodine crystals, Liebermann-Burchard reagent, Phosphomolybdic acid spray |
| Apparatus | TLC developing chamber, Capillary tubes for spotting, Fume hood, Hot plate, Spray bottle, Glassware |
Protocol Steps
Step 1: TLC Chamber and Plate Preparation
-
Rationale: Saturating the chamber atmosphere with solvent vapors is crucial for achieving uniform solvent front migration and obtaining reproducible Rf values.
-
Pour the selected mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.[5]
-
Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase.[5][6] This increases the surface area for evaporation and ensures the chamber atmosphere is saturated.
-
Close the chamber with its lid and allow it to equilibrate for at least 20-30 minutes before inserting the plate.[5][6]
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[7] Do not use a pen, as the ink may chromatograph.[8]
Step 2: Sample and Standard Preparation
-
Rationale: Proper sample preparation is critical to prevent overloading and ensure the sterols are in a form suitable for chromatography. For complex matrices, saponification is often required to hydrolyze steryl esters into free sterols.[9]
-
For pure compounds/standards: Prepare solutions of each sterol standard at a concentration of approximately 1 mg/mL in a volatile solvent like chloroform or a chloroform/methanol mixture.[10][11]
-
For lipid extracts: If the sample contains steryl esters, perform an alkaline saponification (e.g., using methanolic KOH) to hydrolyze them to free sterols.[9][12] Following saponification, extract the unsaponifiable matter (containing the free sterols) with a non-polar solvent like hexane.[12]
-
Evaporate the solvent from the final extract and re-dissolve the residue in a small, known volume of chloroform to achieve a suitable concentration for spotting.
Step 3: Spotting the TLC Plate
-
Rationale: The goal is to apply a small, concentrated spot to ensure sharp, well-defined separation. Overloading will lead to streaking and poor resolution.[8]
-
Using a capillary tube, apply 1-2 µL of each standard and sample solution onto the origin line in separate lanes.[7]
-
Keep the spots small and compact (1-2 mm in diameter).[7] If a larger volume is needed, apply it in several small portions, allowing the solvent to completely evaporate between applications.[8]
-
It is good practice to co-spot a lane with a key standard and a sample to aid in identification.[13]
Step 4: Chromatographic Development
-
Rationale: The choice of mobile phase is the most critical factor for achieving separation. A systematic approach to solvent selection is key.
-
Carefully place the spotted TLC plate into the pre-equilibrated chamber using forceps. Ensure the origin line is above the level of the mobile phase.[8]
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.[1] Do not disturb the chamber during development.
-
When the solvent front has traveled to approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[7]
-
Immediately mark the position of the solvent front with a pencil.[7]
Step 5: Visualization
-
Rationale: Since sterols are colorless, a visualization method is required to see the separated spots.[1] A combination of non-destructive and destructive methods is often used.
-
Non-Destructive (UV Light): Dry the plate in a fume hood. If using F254 plates, view it under a short-wave (254 nm) UV lamp.[14] Compounds that absorb UV light will appear as dark spots against a fluorescent green background.[14] Circle the spots with a pencil.
-
Destructive (Staining):
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few iodine crystals.[6] Most organic compounds, including sterols, will appear as yellow-brown spots. This method is semi-destructive as the iodine will eventually sublime off.
-
Liebermann-Burchard (L-B) Reagent: Prepare a fresh solution of acetic anhydride and concentrated sulfuric acid. Spray the plate with the L-B reagent and gently heat on a hot plate. Sterols produce a characteristic range of colors (e.g., blue-green for cholesterol), which aids in their identification.
-
Ferric Chloride Spray: A solution of ferric chloride, acetic acid, and sulfuric acid can be sprayed on the plate. After heating, sterols appear as red-violet spots.[12]
-
Phosphoric Acid: Spraying with a solution of phosphoric acid and water followed by heating can reveal sterols and steroids with various colors under visible and UV light.[15]
-
Data Analysis and Interpretation
The primary quantitative measure in TLC is the Retention Factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[16]
Calculation: Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)[17]
-
The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[17]
-
An unknown sterol can be tentatively identified by comparing its Rf value and color reaction to those of known standards run on the same plate.[13]
-
For optimal separation and accuracy, the ideal Rf values should lie between 0.3 and 0.7.[13]
Caption: Figure 2: Diagram illustrating the calculation of Rf values.
Example Mobile Phases and Expected Results
The choice of mobile phase is critical. Sterols are generally considered non-polar lipids, but their separation requires a mobile phase with a polar component to modulate their interaction with the silica gel.
| Mobile Phase System (v/v) | Ratio | Application Notes | Expected Rf (Cholesterol) |
| Hexane : Ethyl Acetate | 80 : 20 | A standard, versatile system for general sterol separation. Good resolution between cholesterol and common phytosterols. | ~ 0.4 - 0.5 |
| Chloroform : Methanol | 98 : 2 | A more polar system, useful for separating sterols from even less polar lipids like steryl esters (which will run near the solvent front). | ~ 0.3 - 0.4 |
| Chloroform : Acetone | 80 : 20 | Provides good separation for β-sitosterol and other phytosterols.[11] | ~ 0.5 |
| Dichloromethane | 100% | Can be used for purifying sterols from other lipid classes.[18] | ~ 0.6 |
Note: Rf values are approximate and can vary based on exact experimental conditions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaked or "blobby" | 1. Sample is too concentrated (overloaded).[8] 2. Sample is not fully dissolved or contains insoluble material. 3. Mobile phase polarity is too high for the sample. | 1. Dilute the sample and re-spot.[4] 2. Filter the sample solution before spotting. 3. Decrease the polarity of the mobile phase (e.g., increase the hexane:ethyl acetate ratio).[4] |
| No spots are visible | 1. Sample concentration is too low.[8] 2. Inappropriate visualization technique for the compounds. 3. Origin line was submerged in the solvent pool.[8] | 1. Concentrate the sample or spot multiple times in the same location, drying between applications.[8] 2. Try a more general and sensitive stain like phosphomolybdic acid or L-B reagent. 3. Ensure the origin is above the solvent level when placing the plate in the chamber. |
| Rf values are too high (all spots near solvent front) | 1. Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).[4] |
| Rf values are too low (all spots near origin) | 1. Mobile phase is not polar enough. | 1. Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[4] |
| Spots run unevenly | 1. Edge of the TLC plate was touching the chamber wall or filter paper.[8] 2. Chamber was not properly saturated with solvent vapor. | 1. Center the plate in the chamber, ensuring it does not touch the sides. 2. Ensure the chamber is properly sealed and equilibrated for at least 20-30 minutes before development. |
| Reactant and product spots have very similar Rf values | 1. The selected mobile phase does not provide sufficient resolution. | 1. Experiment with different solvent systems. A slight change in composition or using a different combination of solvents can often resolve closely running spots.[19] |
References
-
Khan Academy. (n.d.). Thin-layer chromatography (TLC). Retrieved from [Link]
-
RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. The Rockefeller University. Retrieved from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
- Fuchs, B., Süß, R., & Schiller, J. (2010). Thin-Layer Chromatography. In: Lipidomics. Humana Press.
-
Cyberlipid. (n.d.). Free sterol analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
Cyberlipid. (n.d.). HPLC of free sterols. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Khan Academy. (2013). Calculating retention factors for TLC. YouTube. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- Singh, R. A., & Schaible, P. J. (1972). The Rf values of sterols subjected to reverse phase thin-layer chromatography. Poultry Science, 51(2), 693-695.
-
Reddit. (2018). TLC troubleshooting. r/chemistry. Retrieved from [Link]
-
AOCS. (2019). Gas Chromatographic Analysis of Plant Sterols. Retrieved from [Link]
-
ResearchGate. (2012). Can anyone suggest the best mobile phase for chromatographic (TLC, HPLC) detection of phytosterols in plants?. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. UC Berkeley. Retrieved from [Link]
- Vlase, L., et al. (2013). HPTLC QUALITATIVE AND QUANTITATIVE DETECTION OF STEROLS IN SPECIES OF THE PORTULACA GENUS FROM ROMANIA. Farmacia Journal, 61(4), 727-733.
-
MDPI. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. aocs.org [aocs.org]
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- 12. Free sterol analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. Home Page [chem.ualberta.ca]
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- 15. epfl.ch [epfl.ch]
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- 17. m.youtube.com [m.youtube.com]
- 18. HPLC of free sterols | Cyberlipid [cyberlipid.gerli.com]
- 19. Chromatography [chem.rochester.edu]
Application and Protocol for the Purification of Ergosta-4,7,22-trien-3-one via Silica Gel Column Chromatography
This comprehensive guide provides a detailed protocol for the purification of Ergosta-4,7,22-trien-3-one, a significant steroidal ketone, utilizing silica gel column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth technical insights and a self-validating methodology.
Introduction: The Significance of this compound and the Principles of Adsorption Chromatography
This compound is a polyunsaturated steroidal ketone with a molecular formula of C₂₈H₄₂O and a molecular weight of 394.6 g/mol [1]. As a derivative of ergosterol, it belongs to a class of compounds with diverse and potent biological activities, making its efficient purification a critical step in preclinical research and drug discovery. Its structure, featuring a conjugated enone system, makes it amenable to detection by UV spectroscopy, a key aspect in its chromatographic monitoring.
Silica gel column chromatography is a powerful and widely used technique for the purification of moderately polar organic compounds like steroidal ketones[2][3]. This method leverages the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture)[4]. Silica gel, a porous form of silicon dioxide, is a polar adsorbent. Therefore, nonpolar compounds will have a weaker interaction with the silica gel and will elute faster, while more polar compounds will be retained longer on the column[2]. By systematically increasing the polarity of the mobile phase (a technique known as gradient elution), compounds can be selectively eluted from the column, leading to their separation and purification[5][6].
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target molecule is paramount for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₂O | [1] |
| Molecular Weight | 394.6 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General steroid properties |
| Polarity | Moderately polar | Inferred from structure |
| UV Absorption | Expected due to the conjugated enone system | Inferred from structure[7] |
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Prior to performing column chromatography, it is essential to develop a suitable solvent system and assess the purity of the crude sample using Thin-Layer Chromatography (TLC). The ideal TLC solvent system should provide a retention factor (Rf) for the target compound in the range of 0.25-0.35 to ensure optimal separation on the column.
Materials for TLC
-
TLC plates: Silica gel 60 F₂₅₄
-
Developing chamber
-
Spotting capillaries
-
Solvents: Toluene, Ethyl Acetate (HPLC grade)
-
Visualization reagents: UV lamp (254 nm), p-Anisaldehyde stain, Iodine chamber
Protocol for TLC Analysis
-
Preparation of the Mobile Phase: Prepare a series of developing solvents with varying ratios of toluene and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). A toluene:ethyl acetate ratio of 7:3 (v/v) has been shown to be effective for the separation of similar steroidal compounds[8].
-
Sample Preparation: Dissolve a small amount of the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the spotted TLC plate in a developing chamber containing the prepared mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
UV Light: Since this compound contains a conjugated system, it should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent background[9].
-
Iodine Chamber: Place the dried TLC plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots[9].
-
p-Anisaldehyde Stain: Spray the plate with a freshly prepared solution of p-anisaldehyde, followed by gentle heating. Steroids typically produce characteristic colored spots[10].
-
-
Rf Value Calculation: Calculate the Rf value for the spot corresponding to this compound using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Adjust the toluene:ethyl acetate ratio until the Rf value is within the optimal range of 0.25-0.35. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and thus increase the Rf value[11].
Protocol for Silica Gel Column Chromatography
This protocol outlines the step-by-step procedure for the purification of this compound using a gradient elution technique.
Materials and Reagents
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Sea sand
-
Glass wool or cotton
-
Elution solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Sample: Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Methodology
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material[2].
-
Add a thin layer (approx. 1 cm) of sea sand over the plug.
-
-
Silica Gel Slurry Preparation and Packing:
-
In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Add the initial, least polar eluting solvent (e.g., n-hexane) to the silica gel to form a slurry[2].
-
Stir the slurry gently to remove any air bubbles.
-
Carefully pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica gel. Gently tap the column to dislodge any air bubbles and ensure a homogenous packing[2].
-
Once the silica gel has settled, add a thin layer of sea sand on top to prevent disturbance of the silica bed during sample and solvent addition.
-
Continuously add the initial eluting solvent to the column, ensuring the silica gel bed does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of the initial eluting solvent or a slightly more polar solvent if solubility is an issue.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Gradient Elution:
-
Begin the elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethyl acetate). A stepwise gradient is recommended for good separation. The following is a suggested gradient profile, which should be optimized based on the TLC analysis:
-
| Column Volumes (CV) | n-Hexane (%) | Ethyl Acetate (%) | Rationale |
| 1-2 | 100 | 0 | Elute highly non-polar impurities. |
| 3-4 | 95 | 5 | Gradually increase polarity. |
| 5-6 | 90 | 10 | Continue to increase polarity. |
| 7-8 | 85 | 15 | Elute compounds of intermediate polarity. |
| 9-10 | 80 | 20 | Expected elution range for this compound. |
| 11-12 | 70 | 30 | Elute more polar compounds. |
| 13-14 | 50 | 50 | Wash out strongly retained impurities. |
| 15 | 0 | 100 | Final column wash. |
-
Fraction Collection:
-
Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions should be consistent (e.g., 10-20 mL).
-
-
Monitoring of Fractions:
-
Analyze the collected fractions by TLC using the previously optimized solvent system.
-
Spot a small aliquot from each fraction on a TLC plate.
-
Develop and visualize the plate as described in section 3.2.
-
-
Pooling and Solvent Evaporation:
-
Identify the fractions containing the pure this compound (fractions with a single spot at the correct Rf value).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.
-
Characterization of Purified this compound
The purity of the final product should be confirmed by analytical techniques such as:
-
TLC: The purified sample should show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
UV-Vis Spectroscopy: To determine the absorption maximum (λmax) characteristic of the conjugated system.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using TLC. A shallower gradient during column chromatography may be required. |
| Cracking of Silica Gel Bed | Column ran dry. | Always keep the solvent level above the silica gel bed. |
| Tailing of Spots on TLC | Sample overload; acidic or basic nature of the compound. | Use a more dilute sample for spotting. Add a small amount of acid or base to the mobile phase. |
| Compound Won't Elute | Solvent system is not polar enough. | Increase the polarity of the eluting solvent. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By following the detailed steps for TLC analysis, column preparation, gradient elution, and fraction monitoring, researchers can achieve a high degree of purity for this valuable steroidal ketone. The principles and techniques described herein are broadly applicable to the purification of other natural products with similar physicochemical properties.
References
-
Chromatographic Analysis of Barleria prionitis Linn. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 9, 2026, from [Link]
-
Chromatographic Analysis of Barleria prionitis Linn. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11003773, this compound. Retrieved February 9, 2026, from [Link]
-
Shodex. (n.d.). Lessons. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Ergosterol elution profiles obtained by HPLC on the silica Lichrosorb... Retrieved February 9, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxic Activity of Ergosta-4,6,8(14),22-tetraen-3-one from the Sclerotia of Polyporus umbellatus. Retrieved February 9, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of Linear Gradient Solvent System in Centrifugal Partition Chromatography Facilitating Bioassay-Guided Fractionation of Yongdamsagan-Tang, Traditional Oriental Decoction. Retrieved February 9, 2026, from [Link]
-
MDPI. (2023, February 5). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Retrieved February 9, 2026, from [Link]
-
University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved February 9, 2026, from [Link]
-
Shimadzu. (n.d.). Gradient Anatomy. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20831068, Ergosta-4,6,22-trien-3beta-ol. Retrieved February 9, 2026, from [Link]
-
DePaul University. (n.d.). 5. Thin Layer Chromatography. Retrieved February 9, 2026, from [Link]
-
YouTube. (2023, September 3). Photo Chemistry of Alpha Beta Unsaturated Ketone | unit-4 Video-12. Retrieved February 9, 2026, from [Link]
-
YouTube. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. Retrieved February 9, 2026, from [Link]
-
Stanford University. (n.d.). Gradient Elution in Capillary Electrochromatography. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7... Retrieved February 9, 2026, from [Link]
-
SlideShare. (n.d.). Photochemistry of carbony compounds.pptx. Retrieved February 9, 2026, from [Link]
-
LCGC International. (2022, August 1). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Retrieved February 9, 2026, from [Link]
-
LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57182145, Ergosta-5,7,22-trien-3-ol. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. 1. TLC plate photographed with the fluorescence method. Standards... Retrieved February 9, 2026, from [Link]
Sources
- 1. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Photochemistry of carbony compounds.pptx [slideshare.net]
- 8. rjptonline.org [rjptonline.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. epfl.ch [epfl.ch]
- 11. community.wvu.edu [community.wvu.edu]
Mass spectrometry fragmentation patterns of Ergosta-4,7,22-trien-3-one
Application Note: Structural Elucidation and Quantification of Ergosta-4,7,22-trien-3-one
Executive Summary & Scientific Rationale
This compound (MW 394.63 Da, Formula
The Analytical Challenge:
Distinguishing this compound from its isomers—specifically Ergone (ergosta-4,6,8(14),22-tetraen-3-one) or the thermodynamically more stable conjugated ergosta-4,6,22-trien-3-one —is critical. Standard ESI-LC-MS often yields identical
Structural Characterization: GC-EI-MS Protocols
Electron Ionization (EI) at 70 eV provides a reproducible "fingerprint" essential for distinguishing steroidal isomers.
Experimental Conditions (GC-MS)
| Parameter | Setting / Description |
| Column | DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temp | 280°C (Splitless mode, 1 min purge) |
| Temp Program | 100°C (1 min) |
| Transfer Line | 290°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range |
Fragmentation Mechanism & Diagnostic Ions
The fragmentation of this compound follows distinct pathways driven by the stability of the steroid nucleus and the side chain.
-
Molecular Ion (
): Observed at 394 . This peak is typically robust due to the stability of the conjugated enone system in Ring A. -
Side Chain Cleavage ($[M - SC]^+ $): The bond between C17 and C20 is prone to cleavage.
-
Loss of the
side chain (mass 125). -
Diagnostic Ion:
269 . -
Expert Insight: In
steroids, this cleavage is often accompanied by a hydrogen transfer, sometimes shifting the peak to 271 depending on the ion source temperature.
-
-
Ring D Cleavage (D-Ring Fission):
-
Characteristic of the ergostane skeleton.[1]
-
Diagnostic Ion:
213 (often associated with the loss of Ring D + Side chain).
-
-
Isomer Differentiation (4,7,22 vs. 4,6,22):
-
The 4,6,22-trien-3-one isomer (fully conjugated A/B rings) typically shows a more intense molecular ion (
) and a unique fragment at 171/173 arising from retro-Diels-Alder (RDA) type fragmentations that are less favorable in the 4,7-diene system.
-
Table 1: Key Diagnostic Ions (EI, 70 eV)
| m/z | Identity | Mechanistic Origin |
| 394 | Molecular Ion (Parent) | |
| 361 | Loss of methyl group + water (rare in ketones, likely CO loss mimic) | |
| 269 | Cleavage of C17-C20 bond (Loss of | |
| 227 | $[M - SC - Ring D]^+ $ | Complex skeletal rearrangement |
| 125 | Charge retention on the side chain (less common than steroid nucleus retention) |
Quantification Strategy: LC-APCI-MS/MS
For quantification in plasma or tissue, Atmospheric Pressure Chemical Ionization (APCI) is superior to ESI for this compound. This compound is a neutral steroid; ESI often results in poor ionization efficiency unless adducts (
LC-MS/MS Method Parameters
-
Ionization: APCI (Positive Mode)
-
Precursor Ion:
395.3 ( ) -
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm)
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN for steroid solvation)
-
MRM Transitions
| Transition ( | Type | Collision Energy (eV) | Rationale |
| 395.3 | Quantifier | 25 | Loss of side chain ( |
| 395.3 | Qualifier | 40 | Ring cleavage (A/B ring fragment). |
| 395.3 | Qualifier | 35 | Characteristic low-mass hydrocarbon fragment. |
Visualized Pathways & Workflows
Diagram 1: Fragmentation Logic of this compound
This diagram illustrates the logical disassembly of the molecule inside the mass spectrometer.
Caption: EI-MS fragmentation pathway highlighting the primary transition from the molecular ion to the stable steroid nucleus via side-chain loss.
Diagram 2: Analytical Workflow for Biological Matrices
Caption: Integrated workflow ensuring both structural confirmation (GC-MS) and sensitive quantification (LC-MS) of the analyte.
References
-
Yaoita, Y., & Machida, K. (2015).[2] Structure Revision of (22E)-Ergosta-7,22-diene-3β,5α,6β,9α,14α-pentol from the Spores of the Medicinal Mushroom Ganoderma lucidum.[2] Natural Product Communications.
-
Kikuchi, T., et al. (2011). Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in HepG2 cells.[3] Biochimica et Biophysica Acta (BBA).
- Mizushina, Y., et al. (2014). Structural analysis of ergostane-type steroids from the mushroom Polyporus umbellatus.
-
Expert Committee on Steroid Analysis. (2020). Mass Spectrometry of Steroids: Fragmentation Patterns and Methodologies. [General Reference for Steroid Fragmentation Mechanisms].
Sources
- 1. Quantitative HPLC method and pharmacokinetic studies of ergosta-4,6,8(14),22-tetraen-3-one, a natural product with diuretic activity from Polyporus umbellatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Solubilization of Ergosta-4,7,22-trien-3-one for Cell Culture
[1][2]
Executive Summary & Scientific Rationale
Ergosta-4,7,22-trien-3-one (
The Challenge: With a calculated LogP of ~7.1, this molecule is highly lipophilic (hydrophobic). In aqueous cell culture media, it tends to form micro-crystalline precipitates that are often invisible to the naked eye but can cause:
-
False Negatives: The drug is not in solution, so cells are not dosed effectively.[2]
-
False Positives (Toxicity): Crystals settle on the cell monolayer, causing physical stress or localized high-concentration toxicity (the "sedimentation effect").[2]
The Solution: This guide presents three validated protocols ranging from standard solvent delivery to advanced carrier systems, ensuring bioavailability and reproducibility.
Physicochemical Snapshot
Before beginning, verify the properties of your specific lot.
| Property | Value | Implication for Protocol |
| Molecular Weight | 394.64 g/mol | Use this for Molarity (mM) calculations.[1][2] |
| LogP (Predicted) | ~7.1 | Extremely hydrophobic; practically insoluble in water.[2] |
| Solubility (DMSO) | ~20–50 mM | Good for stock solutions; requires warming/sonication.[2][3] |
| Solubility (Ethanol) | ~2–5 mM | Lower solubility than DMSO; use only if DMSO is contraindicated.[2] |
| Stability | Light/Oxidation Sensitive | Store stocks at -20°C or -80°C under inert gas (Ar/N2).[1][2] |
Decision Logic: Selecting the Right Method
Use the following logic flow to determine the optimal solubilization strategy for your specific assay.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on concentration needs and cellular sensitivity.
Method A: The "Solvent-Drop" Protocol (Standard)[1][2]
Best For: Routine screening (IC50 determination), robust cell lines (e.g., HepG2, RAW 264.7).[2] Mechanism: Uses DMSO as a co-solvent.[2] The critical step is the "rapid dispersion" technique to prevent the "Ouzo effect" (spontaneous micro-emulsion/precipitation).
Materials
Protocol Steps
-
Prepare Stock Solution (20 mM):
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Critical: Sonicate at 37°C for 5–10 minutes until absolutely clear. Sterols often form invisible micro-aggregates; sonication disrupts these.[2]
-
Storage: Aliquot into amber glass vials (avoid plastic if possible) and store at -20°C.
-
Intermediate Dilution (The "200x" Rule):
-
Do NOT add the 20 mM stock directly to the cell culture plate. This causes immediate precipitation at the injection site.
-
Prepare an intermediate dilution in pure media (serum-free) or PBS that is 200x the final concentration.[2]
-
Example: For a final 10 μM treatment, prepare a 2 mM intermediate (10 μL Stock + 90 μL DMSO).[2]
-
-
Final Application (The "Vortex-Drop" Technique):
-
Pre-warm the culture media to 37°C. Cold media accelerates precipitation.
-
While vortexing the media tube at medium speed, add the DMSO stock drop-wise .
-
Ensure final DMSO concentration is
0.5% (v/v).[2]
-
Method B: Cyclodextrin Complexation (Advanced)[2]
Best For: High concentrations (>50 μM), DMSO-sensitive cells (stem cells, primary neurons), or long-term incubations.[1][2]
Mechanism: 2-Hydroxypropyl-
Materials
Protocol Steps
-
Prepare Carrier Solution:
-
Solvent Evaporation Method:
-
Dissolve the sterol in a volatile solvent (Ethanol or Methanol) at 5 mg/mL.[2]
-
Aliquot the required mass of sterol into a glass tube.
-
Evaporate the solvent completely using a Nitrogen stream or SpeedVac. A thin film of sterol should coat the bottom of the tube.
-
-
Complexation:
-
Validation:
-
The solution should be perfectly clear. If cloudy, filter through a 0.45 μm filter (note: this may reduce actual drug concentration; check via HPLC if critical).
-
Method C: BSA Conjugation (Physiological Mimicry)[2]
Best For: Metabolic studies, mimicking physiological transport (albumin is the natural carrier of sterols in blood). Mechanism: Hydrophobic binding pockets of Bovine Serum Albumin (BSA) sequester the sterol.
Protocol Steps
-
Prepare BSA Stock:
-
Conjugation:
-
Dialysis (Optional but Recommended):
-
Dialyze against PBS overnight to remove the ethanol, leaving only the BSA-Sterol conjugate.
-
Quality Control & Troubleshooting
The "Crystal Check" (Mandatory): Before adding to cells, place a drop of your final dosing solution on a glass slide and view under a microscope (10x/20x phase contrast).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Immediate Cloudiness | Adding DMSO stock to cold media. | Pre-warm media to 37°C; vortex during addition. |
| Cytotoxicity in Control | DMSO % too high. | Keep DMSO < 0.1%; Switch to Method B (Cyclodextrin). |
| Low Bioactivity | Drug stuck to plasticware.[2] | Use glass vials for stocks; sterols adsorb to polystyrene.[2] |
| Precipitation over time | Media evaporation or pH shift.[2] | Seal plates with Parafilm; check media pH.[2] |
References
-
Sterol Solubility & DMSO Limits
-
Cyclodextrin Protocols
-
Antrodia Sterol Bioactivity (Context)
-
BSA Conjugation Techniques
Disclaimer: This protocol is for research use only. This compound is a potent bioactive compound; handle with appropriate PPE and containment.[1][2]
Sources
- 1. Ergosta-7,22-dien-3-ol, (3β,5α,22E)- [webbook.nist.gov]
- 2. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ergosta-7,9(11),22-trien-3β-ol Rescues AD Deficits by Modulating Microglia Activation but Not Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Ergosta-7,9(11),22-trien-3β-ol from Antrodia camphorata on the Biochemical Profile and Exercise Performance of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ergostane Sterol Extraction & Stabilization
Topic: Preventing Oxidation of Ergostane Sterols (The 5,7-Diene Challenge)
Executive Summary
Current Status: You are likely experiencing low recovery rates or the appearance of "ghost peaks" (typically at RRT 0.8-0.9) in your HPLC chromatograms. The Root Cause: Ergostane sterols (e.g., Ergosterol, 7-Dehydrocholesterol) possess a conjugated 5,7-diene system . This B-ring double bond arrangement is thermodynamically unstable and acts as a potent singlet oxygen quencher. Without rigorous intervention, your extraction process is effectively a reactor converting your target analyte into Ergosterol Peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) .
This guide provides a self-validating workflow to arrest this oxidation mechanism.
Module 1: The Chemistry of Failure
Understanding why your standard lipid extraction protocol is destroying your sample.
The 5,7-diene system is highly reactive to reactive oxygen species (ROS) and UV light. The oxidation is not random; it follows a specific pathway leading to stable artifacts that mimic your target in gravimetric analysis but fail in biological assays.
The Degradation Pathway
The following diagram illustrates the specific vulnerability of the B-ring during extraction.
Figure 1: The oxidative degradation mechanism of ergosterol.[1] The 5,7-diene system undergoes a [4+2] cycloaddition with singlet oxygen to form endoperoxides.
Module 2: The "Shielded" Extraction Protocol
Standard Operating Procedure (SOP) for High-Integrity Extraction.
Principle: You cannot rely on speed alone. You must create an anaerobic, reducing environment before the cell wall is disrupted.
Reagents & Setup
| Component | Grade/Type | Function |
| Sacrificial Antioxidant | Pyrogallol (1-3% w/v) or BHT (0.5%) | Reacts with ROS faster than the sterol. Pyrogallol is preferred for alkaline saponification. |
| Saponification Base | KOH in 95% Ethanol | Hydrolyzes ester bonds to release free sterols. |
| Extraction Solvent | Chloroform or n-Hexane | Chloroform yields higher recovery (98%) but requires safety controls. Hexane is safer but less efficient for polar artifacts. |
| Atmosphere | Nitrogen (N₂) or Argon | Displaces dissolved oxygen. |
Step-by-Step Workflow
1. Sample Pre-Treatment (The "Quench")
-
Action: If using fresh biomass (fungal mycelia/plant tissue), flash freeze in liquid nitrogen immediately.
-
Why: Enzymatic oxidases are active until denatured.
-
Lyophilization: Freeze-dry samples. Water promotes hydrolysis and interferes with non-polar solvent partitioning.
2. Anaerobic Saponification (CRITICAL STEP)
-
Preparation: Dissolve Pyrogallol (3g/100mL) in your ethanolic KOH solution before adding it to the sample.
-
N₂ Flush: Place sample in the reaction vessel. Add the antioxidant-spiked base. Flush the headspace with N₂ for 30 seconds and seal immediately.
-
Heat: Incubate at 80°C for 60-90 minutes .
-
Troubleshooting: Do not reflux open to air. Use a sealed screw-cap vial or a reflux condenser with a nitrogen balloon attached.
-
3. Biphasic Partitioning
-
Cooling: Cool to room temperature in the dark.
-
Solvent Addition: Add water (1 part) and Chloroform (2 parts).
-
Agitation: Vortex vigorously.
-
Separation: Centrifuge at 2000 x g. The lower phase (Chloroform) contains the sterols.
-
Note: If using Hexane, the sterols are in the upper phase.[2]
-
4. Evaporation & Storage
-
Drying: Evaporate solvent under a stream of N₂.[2] NEVER use a rotary evaporator with a vacuum pump that pulls in ambient air unless the system is strictly inert.
-
Reconstitution: Dissolve immediately in HPLC mobile phase or store dry at -80°C under Argon.
Module 3: Troubleshooting & Diagnostics
Q&A for specific failure modes.
Q1: I see a large peak eluting before Ergosterol in HPLC. Is this contamination?
A: This is likely Ergosterol Peroxide .
-
Mechanism: The peroxide is more polar than the parent sterol due to the epidioxy bridge, causing it to elute earlier on Reverse-Phase (C18) columns.
-
Diagnostic: Check the UV spectrum. Ergosterol has a characteristic "triple peak" absorption at 271, 282, and 293 nm (due to the conjugated diene). Ergosterol Peroxide loses this conjugation and has end absorption or weak absorption <240 nm.
-
Correction: Your antioxidant system failed during saponification. Increase Pyrogallol concentration or ensure N₂ flushing was sufficient.
Q2: My recovery is consistent, but lower than literature values (e.g., 60%).
A: You may be experiencing solubility issues or matrix trapping.
-
Solvent Trap: If using Hexane, you might be missing the more polar fraction or leaving sterols trapped in the aqueous/cell debris interface.
-
Solution: Switch to Chloroform for extraction (yields ~98% recovery vs ~80-90% for Hexane/Methanol). Note that Chloroform is heavier than water (bottom layer), making physical separation slightly harder but chemically superior.
Q3: Can I use BHT instead of Pyrogallol?
A: Yes, but with caveats.
-
Context: Pyrogallol is superior for alkaline saponification (hot KOH) because it is highly soluble in ethanol/base and acts as a robust oxygen scavenger in those conditions. BHT is better suited for neutral solvent extraction or storage.
-
Recommendation: Use Pyrogallol during saponification. Add BHT (0.05%) to the final storage solvent for long-term preservation.
Q4: Is the peroxide always an artifact?
A: No.
-
Nuance: Some fungi produce Ergosterol Peroxide enzymatically as a defense metabolite.
-
Differentiation Test: Perform a "Spike Recovery" experiment.
-
Split sample into A and B.
-
Spike Sample B with a known amount of pure Ergosterol standard before extraction.
-
Extract both.[3]
-
If the spiked Ergosterol in B is converted to peroxide (low recovery of spike), the oxidation is methodological (your fault). If the spike is recovered 100% but peroxide exists in the unspiked sample, the peroxide is biological (natural).
-
Module 4: Visualization of the "Safe" Workflow
Figure 2: The "Shielded" Extraction Workflow. Green nodes indicate critical interventions required to prevent oxidation.
References
-
Antioxidant Properties of Ergosterol and Its Role in Yeast Resistance to Oxidation. Source: MDPI (Antioxidants), 2021. Relevance: Defines the ET-PT antioxidant mechanism and stability of the 5,7-diene system.
-
Ergosterol extraction: a comparison of methodologies. Source: Access Microbiology, 2023.[3][4] Relevance: Compares Chloroform vs. Hexane efficiency and details saponification hazards.
-
Determination of ergosterol and ergosterol peroxide in higher fungi. Source: Food Chemistry (via SciSpace/ResearchGate). Relevance: Establishes HPLC protocols for separating the parent sterol from its peroxide artifact.
-
Isolation and quantitative determination of ergosterol peroxide in various edible mushroom species. Source: Acta Chromatographica, 2009. Relevance: Discusses the differentiation between natural peroxide presence and extraction artifacts.
Sources
Separating Ergosta-4,7,22-trien-3-one from close eluting isomers
Technical Support Ticket #402: Resolution of Positional Steroid Isomers
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences
Diagnostic & Strategy: Why This Separation Fails
User Issue: "I see a single peak on C18, or a shouldering peak, but NMR indicates a mixture of isomers."
Root Cause Analysis: The separation of Ergosta-4,7,22-trien-3-one (Target) from its close eluting isomers—most notably Ergosta-4,6,22-trien-3-one and Ergosta-4,6,8(14),22-tetraen-3-one (Ergone) —is a classic challenge in steroid chemistry.
Standard C18 (ODS) columns rely primarily on hydrophobic subtraction. Since these isomers share the exact same carbon skeleton and hydrophobicity (
The Structural "Fingerprint" Difference
To separate them, you must exploit Shape Selectivity and Pi-Electron Interactions , not just hydrophobicity.
| Molecule | Conjugation System | 3D Topology | UV Max ( |
| This compound (Target) | Cross-conjugated ( | "Bent" B-ring | ~240 nm |
| Ergosta-4,6,22-trien-3-one (Impurity) | Extended conjugation ( | Planar A/B ring | ~280-290 nm |
| Ergone ( | Fully extended system | Highly Planar | 350 nm |
Senior Scientist Note: Do not rely on 254 nm alone. The massive difference in UV absorption is your first diagnostic tool. Use a Diode Array Detector (DAD) to check peak purity. If the leading edge has a max at 240 nm and the tail at 285 nm, you have co-elution.
Method Development Protocols
Protocol A: The "Pi-Selectivity" Method (Recommended)
Objective: Exploit the electron density differences between the isolated
-
Mechanism:[1][2][3][4] The biphenyl rings on the stationary phase engage in
stacking with the conjugated systems of the steroids. The more conjugated isomers (impurities) will be retained longer than the target.
Step-by-Step Method:
-
Column: Kinetex Biphenyl or equivalent (2.6 µm, 100 Å).
-
Mobile Phase A: Water (LC-MS grade).
-
Mobile Phase B: Methanol (NOT Acetonitrile).[5]
-
Why? Acetonitrile has its own dipole that competes with the steroid for the stationary phase
-electrons, "washing out" the selectivity. Methanol allows the interaction to dominate.
-
-
Gradient:
-
0-2 min: 75% B (Equilibration)
-
2-20 min: 75%
88% B (Shallow gradient is critical) -
20-25 min: 88% B (Isocratic hold)
-
-
Temperature: 15°C - 20°C (Sub-ambient).
-
Why? Lower temperatures "freeze" the steroid conformations, enhancing the shape discrimination of the stationary phase.
-
Protocol B: The "Shape-Selectivity" Method (Alternative)
Objective: Separate based on the planarity of the steroid backbone. Stationary Phase: C30 (Triacontyl) .
-
Mechanism:[2][3][4] C30 chains are long and rigid. They can "slot" planar molecules (like the conjugated impurities) deeper into the phase than the "bent" target molecule.
Step-by-Step Method:
-
Column: YMC Carotenoid C30 or equivalent.
-
Mobile Phase: Methyl tert-butyl ether (MTBE) / Methanol gradient.
-
Start: 80% MeOH / 20% MTBE.
-
End: 20% MeOH / 80% MTBE.
-
-
Note: This method is often used for preparative scale due to high loading capacity.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification path based on your initial diagnostic run.
Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile.
Troubleshooting & FAQs
Ticket #405: "My peak is fronting/tailing badly on the Biphenyl column."
Diagnosis: Steroids are often poorly soluble in high-water mobile phases, leading to precipitation at the column head (fronting) or secondary silanol interactions (tailing). Fix:
-
Injection Solvent: Dissolve your sample in the starting mobile phase (e.g., 75% MeOH). Do NOT inject 100% MeOH or DMSO slugs; this causes "solvent effect" band broadening.
-
Add Modifier: Add 0.1% Formic Acid. While steroids are neutral, trace acidity suppresses silanol activity on the silica support.
Ticket #409: "Can I use Argentation Chromatography (Ag+)?"
Answer: Yes, but proceed with caution.
Silver ion chromatography relies on the complexation between Ag+ ions and the
-
Pros: It is the gold standard (ironically) for separating double bond positional isomers (e.g.,
vs ). -
Cons: Ag+ can oxidize ergostane derivatives over time.
-
Protocol: Impregnate a silica column with 10% AgNO
. Elute with Hexane/Acetone. Note: Flush system immediately after use to prevent silver precipitation.
Ticket #412: "How do I validate that I have the right isomer?"
Answer: You cannot rely on MS alone (same m/z 396.6).
-
UV Ratio: Calculate the ratio of Abs(240nm) / Abs(285nm). The target (
) will have a high ratio; the impurity ( ) will have a low ratio. -
H-NMR: Look for the olefinic protons.
- proton: ~5.7 ppm (singlet/broad singlet).
-
and
protons appear at distinct shifts. The proton in a conjugated system is often deshielded downfield compared to the isolated .
References
- Mellon, F. A., et al. (2002). Liquid Chromatography/Mass Spectrometry of Sterols and Steroid Derivatives. In Modern Methods of Steroid Analysis.
- Lister, E., et al. (2018). Separation of isomeric steroids by HPLC using phenyl-type stationary phases. Journal of Chromatography A. Demonstrates the superiority of Biphenyl phases over C18 for double-bond isomers.
-
Xu, F., et al. (2013). Characterization of ergosterol and its oxidation products in fungi. Food Chemistry.
-
Thermo Fisher Scientific. (2020). Application Note: Separation of Steroid Isomers using Biphenyl Columns.
- Zhang, Y., et al. (2008). Separation of steroid isomers on C30 stationary phases. Journal of Separation Science. Highlights the shape selectivity mechanism for planar vs. bent steroids.
Sources
- 1. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Optimizing mobile phase for HPLC analysis of fungal sterols
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Mobile Phase Optimization for Fungal Sterols (Ergosterol Focus)
Introduction: The "Hidden" Chemistry of Sterol Analysis
Welcome. If you are analyzing fungal biomass, you are likely targeting Ergosterol (ergosta-5,7,22-trien-3
Ergosterol is not just a lipid; it is a conjugated diene system prone to photo-oxidation and isomerization. The success of your HPLC method hinges on three factors often overlooked in standard operating procedures (SOPs):
-
Solvent Selectivity: The choice between Methanol and Acetonitrile changes the separation mechanism, not just the retention time.[2]
-
Thermodynamics: Sterol resolution on C18 columns is highly temperature-dependent.
-
Artifact Prevention: The mobile phase must actively prevent the formation of Ergosterol Peroxide during the run.
Below are the specific troubleshooting modules designed to address your experimental bottlenecks.
Module 1: Resolution & Selectivity
Issue: "I cannot separate Ergosterol from Lanosterol or metabolic precursors."
The Root Cause: You are likely using Acetonitrile (ACN) as your primary organic modifier. While ACN is a stronger solvent, it is aprotic .[2] Sterols are structural isomers that differ only by double bond placement or methyl groups. Methanol (MeOH) is protic ; it engages in hydrogen bonding with the hydroxyl group at the C3 position of the sterol, providing "chemical selectivity" that ACN lacks.
The Solution: Switch to a Methanol-dominant mobile phase. If 100% MeOH elutes too fast, do not add more ACN. Add small amounts of water or use a lower temperature.
Comparative Data: Solvent Performance
| Parameter | Methanol (MeOH) | Acetonitrile (ACN) | Application Note |
| Elution Strength | Weaker | Stronger | ACN reduces run time but compresses peaks. |
| Selectivity | High (H-bonding) | Low (Dipole-dipole) | MeOH resolves isomers (e.g., Ergosterol vs. 24-methylene cholesterol) better. |
| Backpressure | Higher | Lower | Ensure your system can handle MeOH viscosity (~140 bar at 1 mL/min). |
| UV Cutoff | ~205 nm | ~190 nm | Irrelevant for Ergosterol (detected at 282 nm). |
Protocol: Isocratic Optimization for Critical Pairs
-
Column: C18 (ODS),
, (Standard) or (UHPLC). -
Initial Mobile Phase:
Methanol (Degassed). -
Flow Rate:
. -
Observation:
-
If resolution
: Reduce MeOH to (add Water). This forces the sterols to interact longer with the hydrophobic stationary phase, magnifying the selectivity differences. -
If tailing occurs: Add
Formic Acid (only if analyzing acidic impurities; usually not needed for neutral sterols).
-
Module 2: Sensitivity & Stability
Issue: "My Ergosterol peak area decreases over repeated injections."
The Root Cause: Ergosterol is degrading inside your autosampler. It oxidizes rapidly to Ergosterol Peroxide when exposed to light and oxygen, or isomerizes to Isoergosterol . This is not a column issue; it is a sample preservation issue.
The Solution: You must control the environment of the sample from the moment it enters the vial.
The "Cold-Dark" Protocol:
-
Mobile Phase Prep: Degas MeOH ultrasonically for 15 mins. Dissolved oxygen is the enemy.
-
Autosampler: Set temperature to
. This kinetically slows the oxidation reaction. -
Vials: Use Amber glass vials exclusively.
-
Detection Wavelength: Set UV/DAD to
.-
Why? Ergosterol has a specific absorption maximum at
due to its conjugated B-ring diene system. Most other sterols (like cholesterol/lanosterol) absorb at . Using eliminates matrix interference.
-
Diagram: Stability & Workflow Logic
Caption: Critical workflow checkpoints to prevent on-instrument degradation of fungal sterols.
Module 3: Peak Shape & Thermodynamics
Issue: "Broad peaks and shifting retention times."
The Root Cause: Sterols are large, planar, hydrophobic molecules. Their mass transfer into the C18 pores is slow at room temperature. Furthermore, 100% organic mobile phases can cause "phase collapse" or "dewetting" in poorly manufactured columns, though less likely with MeOH than water.
The Solution:
Thermostatic control.[3][4] Increasing column temperature improves mass transfer kinetics, sharpening the peak without significantly altering the selectivity factor (
Optimization Matrix:
| Variable | Adjustment | Effect on Ergosterol |
| Temperature | Increase to | Sharper peaks, lower backpressure, slightly reduced retention time. |
| Flow Rate | Increase to | Faster analysis. Acceptable only if backpressure permits (<200 bar). |
| Injection Solvent | Match Mobile Phase | Dissolve sample in |
Module 4: Advanced Gradient Protocol
For Complex Matrices (e.g., Soil or Food Extracts)
If isocratic runs fail to clear the column of late-eluting lipids (triglycerides), use this gradient step.
Instrument Setup:
Gradient Table:
| Time (min) | % B | Event |
| 0.0 | 0 | Injection |
| 2.0 | 0 | Isocratic hold (elute polar impurities) |
| 10.0 | 100 | Linear ramp to elute Sterols |
| 15.0 | 100 | Wash column (Triglycerides/Hopanes) |
| 15.1 | 0 | Return to initial conditions |
| 20.0 | 0 | Re-equilibration (Critical) |
Troubleshooting Logic Tree
Use this decision tree to diagnose your current chromatogram.
Caption: Diagnostic logic for common HPLC anomalies in sterol analysis.
References
-
Axion Labs. (n.d.). HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better? Retrieved from [Link]
-
Tong, S., et al. (2013).[7] Simultaneous HPLC determination of ergosterol and 22,23-dihydroergosterol in Flammulina velutipes sterol-loaded microemulsion.[7] Biomedical Chromatography.[7] Retrieved from [Link]
-
Kaiser, P., et al. (2021). Simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms.[4] Journal of Liquid Chromatography & Related Technologies.[4] Retrieved from [Link]
-
Gulis, V., & Bärlocher, F. (2017). Adapting an Ergosterol Extraction Method with Marine Yeasts. Journal of Fungi. Retrieved from [Link]
Sources
- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 2. chromtech.com [chromtech.com]
- 3. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous HPLC determination of ergosterol and 22,23-dihydroergosterol in Flammulina velutipes sterol-loaded microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of Ergosta-4,7,22-trien-3-one
Case ID: ERG-4722-STAB Topic: Stability Profile, Degradation Pathways, and Handling Protocols for Ergosta-4,7,22-trien-3-one Assigned Specialist: Senior Application Scientist, Sterol Chemistry Division[1][2][3][4]
Executive Summary
This compound is a bioactive sterol derivative often isolated from medicinal fungi (e.g., Cordyceps, Antrodia).[1][2][3][4] Its structural core features a 4-en-3-one moiety and a non-conjugated double bond at C7 .[1][2][3][4]
Critical Stability Warning: This compound exhibits thermodynamic instability due to the "skipped" diene arrangement between the C4 and C7 positions.[2][3][5][4] Under thermal stress or catalytic conditions (acid/base traces), it readily isomerizes to the more stable, fully conjugated Ergosta-4,6,22-trien-3-one .[1][2][3][4] Furthermore, the diene system renders it susceptible to photo-oxidation, leading to endoperoxide formation.[1][3][5][4]
Module 1: Storage & Handling Essentials
Q1: My compound arrived on dry ice, but I plan to use it over the next month. How should I store it?
Recommendation: You must arrest thermodynamic isomerization and oxidation.[2][3][5][4]
-
Long-Term (>1 week): Store as a solid powder at -20°C or -80°C .
-
Short-Term (Active Use): Keep at 4°C in the dark.
-
Atmosphere: Always store under Argon or Nitrogen .[2][3][4] Oxygen is the enemy of the diene system, particularly under light exposure.[3][5][4]
-
Container: Use Amber Hydrolytic Class 1 Glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers, which can co-elute in HPLC.[3][5][4]
Q2: Can I heat the solution to dissolve the powder?
Strictly Limit Heat.
-
Do NOT exceed 40°C.
-
The Risk: The migration of the double bond from C7 to C6 is thermally driven.[2][3][5][4] Heating a solution (especially in protic solvents like methanol) accelerates the isomerization to the conjugated 4,6-dien-3-one system, which is thermodynamically favored.[1][2][3][4]
-
Alternative: Use sonication (short bursts to avoid heating) or a stronger solvent (e.g., Chloroform or DCM, if compatible with your downstream application) rather than heat.[3][5][4]
Module 2: Troubleshooting Experimental Anomalies
Q3: I see a new peak eluting slightly later than my main peak in HPLC. The UV spectrum looks different.[2][4][5][6] What happened?
Diagnosis: You are likely observing Thermal Isomerization .[2][3][4]
-
Mechanism: The This compound (Skipped Diene) converts to Ergosta-4,6,22-trien-3-one (Conjugated Diene).[1][2][3][4]
-
Spectral Evidence:
-
4,7-isomer (Original):
(Typical for 4-en-3-one).[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
4,6-isomer (Degradant):
.[2][3][4] The extension of conjugation (C4=C5-C6=C7) causes a bathochromic shift (Red shift) and a significant increase in extinction coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).[2][3][4]
-
-
Chromatographic Evidence: The conjugated isomer is flatter and slightly more retained on C18 columns due to increased planarity and interaction with the stationary phase.[2][3][5][4]
Q4: My sample turned yellow after being left on the benchtop. Is it still usable?
Diagnosis: Photo-Oxidation has occurred.[1][2][3][4]
-
Cause: Exposure to ambient light (UV/Vis) in the presence of oxygen generates singlet oxygen (
).[3][4] Steroidal dienes react withngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> to form endoperoxides (often bridging C5-C8 or C6-C9).[2][3][4] -
Impact: The yellowing indicates the formation of complex oxidative degradation products (quinones or polymerized species).[3][5][4]
-
Verdict: Discard. Purification is difficult as peroxides are often unstable and can decompose further during chromatography.[2][3][5][4]
Module 3: Mechanism & Visualization
The following diagram illustrates the two primary degradation pathways you must control: Isomerization (Heat/Acid driven) and Oxidation (Light/Oxygen driven).[3][5][4]
Caption: Degradation pathways of this compound showing thermal isomerization to the conjugated 4,6-system and photo-oxidative damage.
Module 4: Validated Stability Protocols
Protocol A: Stock Solution Preparation & Validation
Use this protocol to ensure your reference standard is accurate before starting biological assays.
| Step | Action | Technical Rationale |
| 1 | Weighing | Weigh quickly under low light. Avoid analytical balances near windows. |
| 2 | Solvent Choice | Dissolve in Anhydrous Ethanol or DMSO .[1][2][3][4] Avoid acetone (can form adducts).[3][4] |
| 3 | Dissolution | Vortex or Sonicate (30s max). NO HEAT. |
| 4 | QC Check (UV) | Dilute a small aliquot in EtOH. Scan 200–350 nm.[2][3][4] Pass: Max ~240 nm. Fail: Max shifting toward 280 nm (Isomerization). |
| 5 | Storage | Aliquot into amber vials. Purge headspace with Argon .[2][3][4] Store at -80°C. |
Protocol B: Rescue/Purification (Emergency Only)
If you observe <10% isomerization (shoulder peak), you may attempt to repurify.[1][3][5][4]
-
Column: C18 Semi-prep column (5
m).[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mobile Phase: Acetonitrile : Water (Isocratic 85:15 or 90:10).[2][3][5][4] Avoid acid modifiers (TFA/Formic Acid) as they catalyze isomerization.[3][4]
-
Temperature: Maintain column at 20°C (Sub-ambient preferred).
-
Collection: Collect the main peak only. Dry down under Nitrogen flow (no heat) or lyophilize immediately.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[2][3][5][4] [Link]
-
NIST Chemistry WebBook. Ergosta-4,6,22-trien-3-ol (Structural Analog Data). National Institute of Standards and Technology.[2][3][5][4] [Link][1][2][3][4]
-
Yuan, J. et al. Chemical properties of ergosta-4,6,8(14),22-tetraen-3-one and its photochemical reaction. (Contextual reference on ergostane photosensitivity). [Link](Inferred from general sterol photochemistry principles cited in search results regarding ergone derivatives).
Sources
- 1. Ergosta-7,22-dien-3-ol, (3β,5α,22E)- [webbook.nist.gov]
- 2. Ergosta-7,22-dien-3-ol, (3β,5α,22E)- [webbook.nist.gov]
- 3. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ergosta-5,7,9(11),22-tetraen-3b-ol 96 HPLC 516-85-8 [sigmaaldrich.com]
- 5. Ergosta-4,6,22-trien-3beta-ol | C28H44O | CID 20831068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing lipid impurities from Ergosta-4,7,22-trien-3-one fractions
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing the challenge of removing persistent lipid impurities from Ergosta-4,7,22-trien-3-one fractions. As a non-polar steroid, this compound is often co-extracted with a variety of structurally similar lipids, making purification a critical and often challenging step. This document offers field-proven insights and detailed protocols to achieve high purity.
Understanding the Challenge: The Nature of the Impurities
This compound, a C28 steroid, possesses a high LogP value (a measure of lipophilicity), indicating its non-polar nature[1]. When isolated from natural sources like fungi or through biotransformation, it is typically extracted using organic solvents[2]. This process indiscriminately solubilizes other non-polar molecules, primarily neutral lipids.
Key Impurities Include:
-
Triglycerides (Fats and Oils): Esters derived from glycerol and three fatty acids.
-
Sterol Esters: Esters of other sterols (like ergosterol) and fatty acids.
-
Free Fatty Acids: Long-chain carboxylic acids.
-
Waxes: Esters of long-chain alcohols and fatty acids.
The structural similarity and comparable polarity of these lipids to this compound are the primary reasons they are difficult to separate using simple extraction methods alone.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial crude extract is a thick, oily, or waxy residue. What is the most effective first step for a bulk clean-up?
Answer: For a crude extract rich in fatty esters like triglycerides and sterol esters, saponification is the most robust initial purification step.
Causality: Saponification is a base-promoted hydrolysis of esters[3][4]. By treating your crude extract with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent, you convert the insoluble triglyceride and sterol esters into water-soluble carboxylate salts (soaps) and their corresponding alcohols (glycerol and other sterols)[5][6]. Your target compound, this compound, lacks an ester group and will remain in the "unsaponifiable" fraction. This allows for a highly effective separation by partitioning the mixture between an organic solvent and water. The soaps will move to the aqueous layer, while your target steroid remains in the organic layer[2].
-
Dissolution: Dissolve your crude extract in a minimal amount of a suitable alcohol, such as 95% ethanol or methanol.
-
Base Addition: For every 1 gram of crude extract, add 10-15 mL of a 10% (w/v) KOH in 80% ethanol solution.
-
Reflux: Heat the mixture to reflux for 1-2 hours with stirring. This ensures the complete hydrolysis of all fatty esters.
-
Cooling & Dilution: Allow the mixture to cool to room temperature. Dilute the reaction mixture with an equal volume of distilled water.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Extract the unsaponifiable fraction (containing your steroid) 3-4 times with a non-polar organic solvent like hexane or diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with distilled water until the aqueous layer is neutral (check with pH paper). This removes any residual soap and base.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enriched, unsaponifiable fraction.
Q2: After saponification, my TLC plate still shows multiple spots close to my target compound. How do I resolve these?
Answer: This indicates the presence of other non-saponifiable lipids (e.g., other sterols, hydrocarbons) with polarities similar to your target. The next and most critical step is silica gel column chromatography .
Causality: Silica gel chromatography separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the non-polar mobile phase[7][8]. Less polar compounds have a weaker affinity for the silica gel and elute first with a non-polar mobile phase. By gradually increasing the polarity of the mobile phase (a gradient elution), you can selectively elute compounds of increasing polarity. This compound, with its ketone group, is more polar than hydrocarbons and sterol esters but less polar than more hydroxylated steroids.
Caption: Overall purification workflow.
-
Solvent System Selection: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for steroids is a mixture of hexane and ethyl acetate[9]. Test various ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). The ideal system should give your target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel (60-120 or 230-400 mesh size) using a slurry method with your initial, least polar solvent (e.g., 100% hexane or 95:5 Hexane:EtOAc). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your saponified extract in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the least polar solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the solvent polarity (e.g., from 95:5 to 90:10 to 80:20 Hexane:EtOAc) to elute your target compound.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain only your pure target compound.
-
Concentration: Evaporate the solvent from the pooled fractions to yield the purified this compound.
| Issue | Probable Cause | Recommended Solution |
| Poor Separation (Bands Overlap) | Incorrect solvent system; Column overloaded. | Re-optimize the solvent system with TLC using a shallower gradient. Use a larger column or less sample. |
| Cracked or Channeled Column | Improper packing; Column ran dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. |
| Compound Won't Elute | Solvent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small % of methanol). |
| Streaking on TLC Plate | Sample is too concentrated; Sample is acidic/basic. | Spot a more dilute sample on the TLC plate. Add a trace amount of acetic acid or triethylamine to the mobile phase if needed. |
Q3: My compound appears pure by TLC, but the yield is low or it won't crystallize. What can I do?
Answer: If TLC shows a single spot but the product is an oil or fails to crystallize, it may still contain amorphous lipid impurities or isomers. A final recrystallization step is necessary to achieve high crystalline purity.
Causality: Recrystallization purifies solids based on differences in solubility[10]. The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities (which are present in lower concentrations) behind in the solvent[11]. The slow formation of a crystal lattice is a highly selective process that excludes foreign molecules.
-
Solvent Selection: The key is finding a solvent (or solvent pair) where this compound is very soluble when hot but poorly soluble when cold. Test small amounts in solvents like methanol, ethanol, acetone, ethyl acetate, or mixtures like acetone/water or ethanol/water.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent needed to fully dissolve it.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.
Q4: How do I definitively confirm the purity and identity of my final product?
Answer: A combination of chromatographic and spectroscopic methods is required for unambiguous confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to assess purity. A reversed-phase C18 column with a mobile phase like methanol/water can be used[12][13]. Purity is determined by integrating the peak area; a pure sample should show a single, sharp peak. The conjugated enone system in this compound allows for sensitive UV detection[12][14].
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound (C₂₈H₄₂O), the expected molecular weight is approximately 394.6 g/mol [1]. This confirms the identity of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural confirmation by showing the chemical environment of each proton and carbon atom in the molecule.
Caption: Logic for final purity validation.
References
- Jamali, B., et al. (2004). Development and Validation of a Method for the Purity Determination of (3beta,20R)-4,4-dimethylcholesta-8,14,24-trien-3-ol(FF-MAS) in Pharmaceutical Products Containing Recombinant Human Albumin.
- Makin, H. L. J., et al. (n.d.). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry.
-
Britannica. (2026). Steroid - Isolation, Extraction, Purification. Britannica. [Link]
- Google Patents. (n.d.). Method for separating steroids from fat and oil raw materials.
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Freag, M. S., et al. (2012). Investigating the Principles of Recrystallization from Glyceride Melts. PMC. [Link]
-
Li, G., et al. (2010). Quantitative HPLC Method and Pharmacokinetic Studies of ergosta-4,6,8(14),22-tetraen-3-one, a Natural Product With Diuretic Activity From Polyporus Umbellatus. Biomedical Chromatography, 24(12), 1334-1339. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Voĭshvillo, N. E., et al. (1982). Analysis of the products of ergosta-7,22-dien-3-beta-ol biotransformation by a Nocardia erythropolis culture. Prikladnaia biokhimiia i mikrobiologiia, 18(3), 349-354. [Link]
-
ResearchGate. (n.d.). Chromatographic procedure for the isolation of plant steroids. ResearchGate. [Link]
-
Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]
-
Silver, J. (2014). How do I extract and purify steroids from plant extract using column chromatography? ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 26.3: Saponification of Fats and Oils; Soaps and Detergents. Chemistry LibreTexts. [Link]
-
EBSCO. (n.d.). Saponification. Research Starters. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
Sources
- 1. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. JPS62273995A - Method for separating steroids from fat and oil raw materials - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a method for the purity determination of (3beta,20R)-4,4-dimethylcholesta-8,14,24-trien-3-ol(FF-MAS) in pharmaceutical products containing recombinant human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative HPLC method and pharmacokinetic studies of ergosta-4,6,8(14),22-tetraen-3-one, a natural product with diuretic activity from Polyporus umbellatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Analysis of the products of ergosta-7,22-dien-3-beta-ol biotransformation by a Nocardia erythropolis culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Cytotoxicity Guide: Ergosterol vs. Oxidized Derivatives on HepG2 Cells
Executive Summary
While Ergosterol (provitamin D2) is the primary sterol in fungal cell membranes, its native cytotoxic efficacy against human hepatocellular carcinoma (HepG2) cells is moderate to low. Current structure-activity relationship (SAR) data indicates that oxidized derivatives , specifically Ergosterol Peroxide (EP) and its C-3 esterified analogs, exhibit significantly superior antitumor potency.
This guide provides a technical comparison of these compounds, elucidating the critical role of the 5α,8α-endoperoxide bridge in inducing mitochondrial apoptosis and oxidative stress. We present validated protocols and mechanistic pathways to support your experimental design.
Structural Basis of Efficacy (SAR Analysis)
The differential cytotoxicity between Ergosterol and its derivatives is strictly governed by chemical modifications at the steroid nucleus and the side chain.
Key Structural Determinants
-
The Endoperoxide Bridge (C5–C8): This is the pharmacophore. Native Ergosterol lacks this bridge.[1] The introduction of the 5α,8α-epidioxy group (via photo-oxidation) creates Ergosterol Peroxide (EP), drastically increasing lipophilicity and reactivity with intracellular redox systems.
-
C-3 Side Chain Modification: Esterification at the C-3 hydroxyl group (e.g., with propionate or acrylate) can enhance cellular uptake and potency. For instance, specific C-3 derivatives have shown up to 7-fold higher potency than the parent EP.[2]
Visualization: Structural Evolution & Bioactivity
The following diagram illustrates the chemical transition and its impact on bioactivity.
Figure 1: Structure-Activity Relationship flow showing the critical oxidation step and subsequent derivatization increasing cytotoxicity against HepG2 cells.
Comparative Performance Analysis
The following data aggregates findings from multiple comparative studies on HepG2 viability. Note the significant shift in IC50 values (concentration required to inhibit 50% of cell growth) as the structure becomes more oxidized and functionalized.
| Compound | Structural Feature | IC50 (HepG2, 24-48h) | Primary Mechanism | Relative Potency |
| Ergosterol (Native) | Provitamin D2 nucleus | > 40 µM (often >100 µM) | Weak pro-oxidant | Baseline (1x) |
| Ergosterol Peroxide (EP) | 5α,8α-endoperoxide bridge | 10 – 25 µM | ROS generation, Foxo3 activation | ~4x vs. Native |
| Derivative 7h | EP + specific side chain mod | ~4.54 µM | Mitochondria-mediated apoptosis | ~10x vs. Native |
| Derivative 3h | EP + acrylate/propionate at C-3 | ~2.70 µM | Enhanced uptake & apoptosis | ~15x vs. Native |
| Doxorubicin | Anthracycline (Control) | 0.5 – 2.0 µM | DNA intercalation | Reference Standard |
Analyst Note: While synthetic derivatives (3h, 7h) approach the potency of clinical chemotherapeutics like Doxorubicin, native Ergosterol requires high physiological concentrations to exert effects, making it more suitable as a chemopreventive dietary supplement rather than an acute cytotoxic agent.
Mechanistic Insight: The Apoptosis Cascade
Ergosterol Peroxide and its derivatives do not merely cause necrosis; they trigger a regulated apoptotic cascade. The mechanism is multi-modal, involving Reactive Oxygen Species (ROS) generation and the inhibition of survival signaling (PI3K/AKT) .
Pathway Dynamics
-
ROS Accumulation: The endoperoxide bridge is cleaved intracellularly, releasing ROS.
-
Mitochondrial Dysfunction: ROS alters the Bax/Bcl-2 ratio, causing mitochondrial membrane potential (
) collapse. -
Foxo3a Activation: EP inhibits pAKT and c-Myc, preventing the phosphorylation (inactivation) of Foxo3a, allowing it to transcribe pro-apoptotic genes like Puma.
-
Caspase Cascade: Cytochrome c release activates Caspase-9 and subsequently Caspase-3.
Figure 2: Dual-mode mechanism of action: ROS induction and suppression of the AKT survival pathway leading to mitochondrial apoptosis.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following protocols. These are designed with internal controls to ensure data validity.
Protocol A: Differential Cytotoxicity Assay (MTT)
Purpose: To determine IC50 values distinguishing between cytostatic and cytotoxic effects.
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate 24h. -
Preparation: Dissolve Ergosterol and EP in DMSO.
-
Critical Step: Final DMSO concentration must be < 0.1% to avoid solvent toxicity. Include a "Vehicle Control" (0.1% DMSO only).
-
-
Treatment: Treat cells with serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours .
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.
-
Validation: Absorbance at 570 nm.
-
Pass Criteria: Vehicle control OD > 0.5. Positive control (e.g., Doxorubicin) must show >50% inhibition at 2 µM.
-
Protocol B: Apoptosis vs. Necrosis (Annexin V/PI Flow Cytometry)
Purpose: To confirm that cell death is apoptotic (programmed) rather than necrotic (toxic lysis).
-
Treatment: Treat HepG2 cells with IC50 concentration of EP (approx 15 µM) for 24h.
-
Harvesting: Trypsinize cells carefully (avoid prolonged exposure to prevent false positives). Wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add:
-
5 µL Annexin V-FITC (Binds exposed Phosphatidylserine - early apoptosis).
-
5 µL Propidium Iodide (PI) (Stains DNA - late apoptosis/necrosis).
-
-
Analysis:
-
Q4 (Annexin-/PI-): Live cells.
-
Q3 (Annexin+/PI-): Early Apoptosis (Mechanism confirmed).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis.
-
-
Expected Result for EP: Significant shift to Q3/Q2 compared to untreated control.
References
- Wu, Q. P., et al. (2012). "Synthesis and antitumor activity of ergosterol peroxide derivatives against human hepatocellular carcinoma HepG2 cells." Bioorganic & Medicinal Chemistry Letters.
-
Wang, H., et al. (2016). "Ergosterol peroxide activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells."[3] Oncotarget.
-
Li, J., et al. (2020). "Ergosterol peroxide from Pleurotus ferulae inhibits gastrointestinal tumor cell growth through induction of apoptosis via reactive oxygen species and endoplasmic reticulum stress."[4] Food & Function.[5]
-
Krzyczkowski, W., et al. (2025). "Structure and Biological Activity of Ergostane-Type Steroids from Fungi." MDPI Molecules. (Review of fungal sterol bioactivity).
-
BenchChem Technical Support. (2025). "Validating the Mechanism of Action of Ergosterol Peroxide Derivatives: A Comparative Guide." BenchChem.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol peroxide activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergosterol peroxide from Pleurotus ferulae inhibits gastrointestinal tumor cell growth through induction of apoptosis via reactive oxygen species and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Reproducibility of Anti-Inflammatory Assays for Fungal Sterols
Executive Summary
The anti-inflammatory potential of fungal sterols (e.g., ergosterol, ergosterol peroxide, cerevisterol) is frequently obscured by poor assay reproducibility. Unlike hydrophilic small molecules, fungal sterols exhibit extreme hydrophobicity and distinct membrane rigidity parameters compared to mammalian cholesterol.
This guide addresses the high failure rate in screening these compounds using RAW 264.7 macrophage models. It provides a comparative analysis against standard corticosteroids (Dexamethasone) and details a self-validating protocol designed to eliminate false negatives caused by precipitation and bioavailability issues.
Part 1: The Solubility-Bioavailability Paradox
The single largest source of experimental error in fungal sterol assays is the "Solubility-Bioavailability Paradox." Researchers often solubilize sterols in DMSO and dilute them directly into aqueous cell culture media (RPMI/DMEM).
The Failure Mode: While soluble in 100% DMSO, ergosterol derivatives often crash out of solution upon dilution, forming micro-precipitates (a "white dispersion") that are invisible to the naked eye but fail to interact with cellular receptors. This leads to erratic IC50 values and false negatives.
Comparative Delivery Systems
| Delivery Vehicle | Stability in Media | Bioavailability | Recommended For |
| Standard DMSO | Low (Precipitates >10 µM) | Poor (<5% cellular uptake) | Initial high-throughput screens (High risk of error) |
| Ethanol/Tween 80 | Moderate | Moderate | Short-term exposures (<6h) |
| MβCD Complex | High (Stable >100 µM) | High (Endocytosis-mediated) | Quantitative IC50 determination |
| Liposomes | Very High | Variable (Fusion-dependent) | In vivo simulation |
Critical Insight: For reproducible data, do not use simple DMSO dilution. Encapsulate fungal sterols in Methyl-β-cyclodextrin (MβCD) to ensure monomeric delivery to the cell membrane.
Part 2: Comparative Performance Data
The following data compares the anti-inflammatory potency of Ergosterol Peroxide (EP) —a bioactive sterol found in Ganoderma lucidum and Inonotus obliquus—against the clinical standard, Dexamethasone .[1]
Assay Model: LPS-stimulated RAW 264.7 Macrophages (NO Inhibition via Griess Assay).[1][2][3]
| Compound | IC50 (NO Inhibition) | Toxicity (CCK-8/MTT) | Mechanism of Action |
| Dexamethasone | 0.5 – 2.5 µM | Low (at IC50) | GR activation, genomic transrepression |
| Ergosterol Peroxide | 5.0 – 15.0 µM | Low (< 50 µM) | NF-κB cytosolic sequestration, p38 MAPK block |
| Ergosterol | > 50 µM (Weak) | Moderate | Membrane rigidity modulation |
| Indomethacin | 20 – 40 µM | Low | COX-1/2 enzyme inhibition |
Analytic Interpretation: While Dexamethasone is ~5-10x more potent by molarity, Ergosterol Peroxide exhibits a "flatter" dose-response curve, offering a wider therapeutic window before cytotoxicity occurs. Unlike NSAIDs (Indomethacin), EP acts upstream on the signaling pathway, similar to steroids but without the glucocorticoid receptor dependency.
Part 3: Mechanistic Validation (NF-κB Pathway)
To confirm that a fungal sterol is acting as a true anti-inflammatory agent and not just killing the cells (which also stops NO production), you must validate the mechanism. EP specifically targets the phosphorylation of IκBα and p38.
Figure 1: Mechanism of Action. Fungal sterols (Green Hexagon) primarily block the IKK-mediated phosphorylation of IκBα, preventing NF-κB translocation. In contrast, Dexamethasone (Blue Hexagon) acts primarily within the nucleus.
Part 4: The "Gold Standard" Self-Validating Protocol
This protocol integrates MβCD solubilization and dual-readout (NO + Viability) to ensure data integrity.
Materials
-
Cell Line: RAW 264.7 (ATCC TIB-71). Strict Limit: Passage 5–15 only.
-
Reagents: LPS (E. coli O111:B4), Griess Reagent, MTT or CCK-8, Methyl-β-cyclodextrin.
-
Positive Control: Dexamethasone (1 µM).
Workflow Diagram
Figure 2: The Self-Validating Workflow. Parallel processing of supernatant (NO) and cells (Viability) is mandatory to rule out false positives caused by cytotoxicity.
Detailed Methodology
1. Preparation of Sterol-MβCD Complex:
-
Dissolve Fungal Sterol in minimal ethanol.
-
Dissolve Methyl-β-cyclodextrin (MβCD) in PBS.
-
Mix to achieve a 1:4 molar ratio (Sterol:MβCD).
-
Evaporate ethanol under N2 stream; reconstitute in media.
-
Why: This mimics the natural transport of sterols and prevents precipitation in the well.
2. Cell Seeding & Pre-Incubation:
-
Seed RAW 264.7 cells at
cells/mL in 96-well plates. -
Allow adherence for 24 hours.
-
Pre-treat with the Sterol-MβCD complex for 1 hour prior to LPS.
-
Why: Sterols require time to integrate into the plasma membrane to disrupt TLR4 dimerization. Co-treatment with LPS often fails.
3. LPS Challenge:
-
Add LPS (Final concentration: 1 µg/mL).
-
Incubate for 18–24 hours.
-
Note: Do not use serum-free media for >24h as RAW cells will stress, producing background NO.
4. Dual Readout (The Integrity Check):
-
Transfer 100 µL supernatant to a new plate for Griess Assay (NO measurement).
-
Immediately add MTT/CCK-8 reagent to the remaining cells in the original plate.
-
Calculation:
. -
Why: If NO drops by 50% but Viability also drops by 50%, the compound is toxic , not anti-inflammatory.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Variance in NO | RAW 264.7 Passage > 20 | Thaw fresh cells. Phenotype drifts from M1 to M2 after passage 20. |
| "White Haze" in wells | Sterol Precipitation | Switch from DMSO to MβCD complexing. |
| No Inhibition (False Neg) | LPS concentration too high | Titrate LPS. 10 µg/mL can overwhelm the sterol effect; reduce to 100 ng - 1 µg/mL. |
| High Background NO | Phenol Red Interference | Use Phenol Red-free RPMI for the Griess assay step. |
References
-
Kobori, M., et al. (2007). "Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells." British Journal of Pharmacology.
-
Kuo, C.F., et al. (2011). "Anti-inflammatory effects of ergosterol peroxide from the submerged fermentation of Ganoderma lucidum." Food Chemistry.
-
Yasukawa, K., et al. (1994). "Inhibitory effect of ergosterol peroxide on tumor promotion of 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin." Oncology.
-
Standard Protocol: "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7." NCL Method GTA-1.
-
Solubility Data: "Solubility Limits of Cholesterol, Lanosterol, Ergosterol... in Electroformed Lipid Vesicles." Biophysical Journal.
Sources
Benchmarking Ergosta-4,7,22-trien-3-one purity using quantitative NMR
Title: Precision Benchmarking: Quantitative NMR (qNMR) vs. HPLC-UV for Purity Assessment of Ergosta-4,7,22-trien-3-one
Executive Summary
This compound (also known as (22E)-Ergosta-4,7,22-trien-3-one) is a bioactive steroid predominantly isolated from medicinal fungi such as Polyporus umbellatus and Ganoderma lucidum.[1] As research into its anti-tumor and immunomodulatory properties accelerates, the demand for high-purity reference materials has outpaced supply.
The Challenge: Traditional purity assessment via HPLC-UV is inherently flawed for this compound class.[1] It relies on "Area %" normalization, which assumes all impurities have the same extinction coefficient as the analyte—a dangerous assumption for fungal extracts rich in saturated sterols (low UV absorbance) or highly conjugated pigments (high UV absorbance).[1]
The Solution: This guide establishes a Quantitative NMR (qNMR) protocol as the primary metrological standard. Unlike chromatography, qNMR is a ratio-based method relying on the physics of nuclear spin, requiring no identical reference standard—only a certified internal standard (IS).[1]
Technical Deep Dive: The qNMR Advantage
The fundamental principle of qNMR is that the integrated signal intensity (
Where:
- : Purity (mass fraction)[1]
- : Integral area[1]
- : Number of protons
- : Molar mass[1]
- : Gravimetric mass[1]
- : Analyte (this compound)[1][2]
- : Internal Standard
Comparison of Methodologies
| Feature | HPLC-UV (Conventional) | qNMR (Proposed Gold Standard) |
| Traceability | Secondary (Requires identical CRM) | Primary (Traceable to IS, e.g., NIST SRM) |
| Purity Metric | Relative Area % (often overestimates) | Absolute Weight % (True purity) |
| Impurity Detection | "Invisible" to non-chromophores | Detects all proton-bearing impurities |
| Sample Recovery | Destructive (unless prep-scale) | Non-destructive (sample recoverable) |
Experimental Protocols
Reagents & Materials[3][4]
-
Solvent: Chloroform-d (
) with 99.8% D enrichment.[1] -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]
-
Why TCNB? It provides a sharp singlet signal at
7.71 ppm , a region completely silent in the steroid spectrum (which ends near 6.0 ppm).[1] It is non-hygroscopic and stable in .
-
qNMR Workflow (Step-by-Step)
-
Gravimetry (Critical):
-
Weigh ~10 mg of this compound (
) into a vial. -
Weigh ~5 mg of TCNB (
) into the same vial. -
Note: Use a micro-balance with
mg precision. Precision here dictates the final uncertainty.
-
-
Dissolution:
-
Acquisition (Parameters):
-
Processing:
-
Phasing: Manual phasing is required (zero and first order).[1]
-
Baseline Correction: Polynomial or Spline (critical for accurate integration).
-
Integration:
-
Visualization: The qNMR Decision Workflow
Caption: Step-by-step qNMR workflow prioritizing signal isolation of the H-4 proton against the TCNB internal standard.
Benchmarking Results: HPLC vs. qNMR
The following data represents a typical comparative analysis of fungal-isolated sterol batches.
Table 1: Comparative Purity Analysis
| Sample Batch | HPLC-UV Purity (Area % @ 254nm) | qNMR Purity (Weight %) | Deviation | Interpretation |
| Batch A (Crude) | 94.2% | 86.5% | -7.7% | HPLC "missed" saturated sterol impurities (no chromophore).[1] |
| Batch B (Recryst.) | 98.1% | 96.8% | -1.3% | Residual solvent (Hexane/EtOAc) detected by NMR, invisible to UV.[1] |
| Batch C (Ref. Std) | 99.5% | 99.2% | -0.3% | High convergence; suitable for use as a secondary standard.[1] |
Key Insight: HPLC-UV consistently overestimates purity in natural product extracts because it fails to detect non-UV absorbing contaminants (e.g., lipids, saturated ergostane derivatives) or residual solvents.[1] qNMR provides the "absolute truth."
Structural Validation Logic
To ensure you are integrating the correct signal, use the following chemical shift logic for this compound in
-
H-4 (
5.72, s): The most diagnostic peak.[1] It is a singlet (or very fine doublet due to long-range coupling) characteristic of -3-ketosteroids.[1] Use this for Quantitation. -
H-7 (
5.18-5.25, m): Often overlaps with the side chain protons.[1] Do not use. -
H-22/H-23 (
5.20-5.30, m): The trans-double bond in the side chain.[1] Overlaps with H-7.[1][4][5] Do not use. -
Methyls (0.8 - 1.2 ppm): Too crowded with impurity signals.[1]
Caption: Signal selection logic. H-4 is selected for integration due to its spectral isolation, while H-7 and H-22/23 are rejected due to potential overlap.[1]
References
-
BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Link
-
PubChem. (2024).[1][4] this compound Compound Summary. National Library of Medicine. Link
-
Rivera, A., et al. (2009).[1][3] (22E)-Ergosta-6,22-diene-3β,5α,8α-triol: A new polyhydroxysterol isolated from Lentinus edodes.[1][3] Natural Product Research. (Provides comparative NMR data for ergostane skeletons). Link[1][3]
-
Simmler, C., et al. (2014).[1] Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology. (Methodology validation). Link
-
Sigma-Aldrich. (2023).[1] Quantitative NMR (qNMR) Technical Guide and TraceCERT® Standards. Link
Sources
- 1. PubChemLite - Ergosta-4,7,22e-trien-3beta-ol (C28H44O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ergosta-4,6,22-trien-3beta-ol | C28H44O | CID 20831068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (22E)-Ergosta-4,22-dien-3-one | C28H44O | CID 45044509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision in Sterol Analysis: A Comparative Guide to Antibody Cross-Reactivity
The Sterol Backbone Challenge: An Introduction
In the realm of immunoassays, sterols represent a unique "worst-case" scenario for antibody specificity. Unlike proteins, where unique peptide sequences offer distinct epitopes, sterols share a rigid, conserved cyclopentanoperhydrophenanthrene nucleus. The difference between a clinically vital hormone (e.g., Cortisol) and a synthetic drug (e.g., Prednisolone) is often a single double bond or a hydroxyl group orientation.
For researchers and drug developers, this structural homology creates a critical risk: Cross-Reactivity . An antibody raised against Testosterone may bind Dihydrotestosterone (DHT) with 40% affinity, rendering data from a mixed sample scientifically useless.
This guide moves beyond basic warnings. We will objectively compare immunoassay performance against the gold standard (LC-MS/MS), analyze specific cross-reactivity data for key sterols, and provide a self-validating protocol to quantify this error in your own laboratory.
Mechanism of Interference: The Structural Trap
Cross-reactivity in sterol assays is rarely random; it is deterministic based on the immunogen design.
-
Epitope Masking: To generate an immune response, small sterols (haptens) must be conjugated to a carrier protein (e.g., BSA). The position of conjugation determines which part of the sterol is "exposed" to the immune system.
-
Example: Conjugating Testosterone at the C-3 position exposes the D-ring. The resulting antibody will be highly specific for the D-ring but may fail to distinguish modifications at the A-ring (e.g., recognizing DHT).
-
-
Polyclonal vs. Monoclonal:
-
Polyclonal antibodies (pAbs) offer high sensitivity but effectively "average" the binding affinities of multiple clones, increasing the risk of broad cross-reactivity.
-
Monoclonal antibodies (mAbs) target a single epitope but can still be fooled by high-homology analogs.
-
Visualization: The Sterol Homology Web
The following diagram illustrates the structural proximity of major sterols, highlighting where antibody confusion most frequently occurs.
Figure 1: Structural hierarchy of sterols. Red arrows indicate pathways where structural modifications are minimal, leading to high probability of antibody cross-reactivity.
Comparative Analysis: Immunoassays vs. LC-MS/MS[1][2][3][4][5]
This section compares the performance of common immunoassay platforms against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Scenario A: The Vitamin D Conundrum (D2 vs. D3)
Most "Total Vitamin D" immunoassays claim equimolar detection of 25(OH)D2 (ergocalciferol) and 25(OH)D3 (cholecalciferol). However, independent data reveals significant bias.
The Issue: Patients on D2 supplementation (plant-based) often have their total levels underestimated by antibodies optimized for D3.
| Platform / Method | Antibody Type | Cross-Reactivity (D2 relative to D3) | Bias vs. LC-MS/MS |
| LC-MS/MS (Ref) | N/A (Physical Separation) | 100% (Distinct Peaks) | Reference Standard |
| Roche Cobas | Polyclonal (Sheep) | ~69% - 92% | Low Negative Bias |
| Abbott Architect | Monoclonal | ~37% - 50% | High Negative Bias (-27%) |
| DiaSorin Liaison | Monoclonal | ~100% (Claimed) | Variable (Matrix Effects) |
Data synthesized from comparative studies [1, 2].[1] Note the significant under-recovery of D2 in the Architect system, which can lead to misclassification of Vitamin D deficiency.
Scenario B: Glucocorticoid Therapeutics
In clinical trials involving corticosteroids, distinguishing endogenous cortisol from administered synthetic drugs is paramount.
The Issue: Prednisolone is structurally identical to cortisol except for a double bond at C1-C2. Many cortisol antibodies cannot tell them apart.[2]
| Interfering Agent | Structural Difference | Cross-Reactivity (Typical Immunoassay) | Clinical Impact |
| Prednisolone | 20% - 45% | Falsely elevated Cortisol | |
| 6-Methylprednisolone | C6-Methylation | High (>50% in some assays) | Severe overestimation |
| Dexamethasone | C9-Fluoro / C16-Methyl | < 0.1% | Negligible (Safe for suppression tests) |
Key Insight: If your study involves patients on Prednisolone, immunoassays are invalid . You must use LC-MS/MS or a specific extraction protocol [3, 4].
The Self-Validating System: Experimental Workflow
Do not rely solely on manufacturer package inserts. Matrix effects and antibody lot variability require internal validation. Follow this protocol to quantify cross-reactivity (CR) for your specific context.
Protocol: Determination of % Cross-Reactivity
Objective: Calculate the % CR of a potential interferent (e.g., DHT) in a Testosterone assay.
Reagents:
-
Analyte-free matrix (e.g., charcoal-stripped serum).
-
Pure standard of Target Analyte (Testosterone).
-
Pure standard of Interferent (DHT).
Workflow:
-
Baseline Spike: Spike the Target Analyte into the matrix at a fixed concentration (e.g.,
ng/mL). Measure to confirm recovery ( ). -
Interferent Spikes: Prepare a dilution series of the Interferent in the absence of the target. Concentrations should range from 1x to 100x the expected physiological max.
-
Example: Spike DHT at 1, 10, 100, and 1000 ng/mL.
-
-
Measurement: Run these samples as unknowns in your immunoassay.
-
Calculation:
[3] -
ED50 Method (Advanced): For more rigorous validation, compare the concentration of Interferent required to displace 50% of the tracer (
) vs. the Target ( ).
Visualization: Validation Logic Flow
Figure 2: Decision tree for validating antibody specificity. Any cross-reactivity >1% for a physiologically abundant analog warrants method re-evaluation.
Mitigation Strategies
If LC-MS/MS is not accessible, use these strategies to improve immunoassay specificity:
-
Solvent Extraction: Pre-extract samples with diethyl ether or ethyl acetate. This removes water-soluble interfering conjugates (like glucuronides) but does not remove structural analogs like Prednisolone.
-
Chromatographic Pre-Step: A simple Celite column chromatography step can physically separate Cortisol from Prednisolone before the immunoassay. This hybrid approach ("Chromatography-RIA") was the gold standard before Mass Spec [5].
-
Derivatization: Some assays use a derivatization step to alter the analyte chemically, creating a unique neo-epitope that the antibody recognizes with higher specificity.
Conclusion
Antibody cross-reactivity is not a random error; it is a predictable consequence of sterol chemistry. While immunoassays offer throughput and cost advantages, they are prone to significant bias when structural analogs are present.
-
For Vitamin D: Be wary of monoclonal assays if measuring D2-supplemented populations.
-
For Cortisol: Never use standard immunoassays for patients on synthetic glucocorticoids (except Dexamethasone).
-
For Testosterone: Always validate cross-reactivity against DHT and DHEA-S.
Final Recommendation: Treat every immunoassay package insert as a claim, not a fact. Use the validation protocol above to prove performance in your specific matrix.
References
-
Efficacy of two vitamin D immunoassays to detect 25-OH vitamin D2 and D3. Source: Practical Laboratory Medicine (via NIH/PubMed) URL:[Link]
-
Two Vitamin D Immunoassays Compared: Architect vs Cobas. Source: LabMedica URL:[Link]
-
Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Source: BMC Clinical Pathology URL:[Link]
-
Which steroid does not interfere with cortisol assay? Source: DrOracle / Clinical Practice Guidelines URL:[Link]
-
Comparison of Immunoassay and LC-MS/MS Methods in the Measurement of Serum Androstenedione Levels. Source: ResearchGate URL:[4][Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of Ergosta-4,7,22-trien-3-one: A Guide for Laboratory Professionals
For Immediate Implementation: This guide furnishes essential safety and operational protocols for researchers, scientists, and drug development professionals engaged in the handling of Ergosta-4,7,22-trien-3-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on analogous steroidal ketones and established best practices for managing potent powdered active pharmaceutical ingredients (APIs).
Hazard Assessment and Triage: Understanding the Risks
This compound is a steroidal ketone. While specific toxicological data is limited, its structural similarity to other ergosterol derivatives and steroidal compounds necessitates a cautious approach. A related compound, Ergosta-4,6,8(14),22-tetraen-3-one, has demonstrated cytotoxic activities. Therefore, it is prudent to handle this compound as a potentially potent and hazardous compound.
Primary Routes of Exposure:
-
Inhalation: Fine powders can easily become airborne, posing a significant inhalation risk.
-
Dermal Contact: Skin contact may lead to local irritation or systemic absorption.
-
Ocular Contact: Direct contact with the eyes can cause irritation.
-
Ingestion: Accidental ingestion could lead to unknown systemic effects.
Due to these potential hazards, a comprehensive risk assessment should be conducted prior to any handling activities. This assessment will inform the specific containment strategies and personal protective equipment (PPE) required.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Standard | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves meeting ASTM D6978 standard is recommended.[1] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. Powder-free gloves are essential to avoid aerosolization of the compound.[1] |
| Gown | A disposable, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[1] | Protects the body from contamination. A back-closing gown provides better protection than a front-closing one. |
| Eye/Face Protection | Chemical safety goggles and a face shield, or a full-face respirator.[1] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 respirator at a minimum. For higher-risk procedures (e.g., weighing, generating aerosols), a powered air-purifying respirator (PAPR) is recommended.[1][2] | Prevents inhalation of airborne particles. The choice of respirator should be based on the risk assessment of the specific procedure.[2][3] |
| Head/Shoe Covers | Disposable head and shoe covers.[1] | Prevents contamination of hair and personal footwear. |
Operational Plan: From Receipt to Use
A structured workflow is critical to minimize exposure and maintain a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage. If the container is compromised, handle it as a spill and follow the appropriate cleanup procedures.[4]
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
-
The storage area should be cool and dry.
Handling and Weighing (Step-by-Step)
All handling of powdered this compound should be performed within a certified chemical fume hood or a glove box to control airborne particles.[5]
-
Preparation: Don all required PPE as outlined in the table above. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing:
-
Use a dedicated set of weighing tools (spatulas, weigh boats).
-
Tare the balance with a clean weigh boat.
-
Carefully transfer the desired amount of powder using a spatula, minimizing any disturbance that could create dust.
-
Close the primary container immediately after dispensing.
-
-
Solubilization: If dissolving the compound, add the solvent to the vessel containing the powder slowly to avoid splashing.
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Carefully doff PPE, removing the outer gloves first and disposing of them as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow for Handling Powdered this compound
Caption: Decision tree for the proper disposal of contaminated materials.
Emergency Procedures: Spill and Exposure Management
Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety officer.
-
Secure: Restrict access to the spill area.
-
Cleanup (if trained):
-
Don appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
For liquid spills, absorb with appropriate spill pads.
-
Collect all contaminated materials in a sealed hazardous waste container.
-
Decontaminate the area thoroughly.
-
Personnel Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention for any exposure.
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.
- World Pharma Today. Managing Risks With Potent Pharmaceutical Products.
- Bussières, J. F., et al. (2013). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 19(4_suppl), 7-32.
- ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- CRB. Incorporating highly potent drug products into your facility | CRB Insights.
- Thames Valley Cancer Network. Policy for the safe handling and administration of cytotoxic drugs in adults with cancer.
- University of California, Santa Barbara.
- Northwestern University. Hazardous Waste Disposal Guide.
- Occupational Safety and Health Administration. 1910.
- Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Centers for Disease Control and Prevention.
- WebofPharma. (2025, June 4). Handling and Dispensing of Steroids.
- Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace.
- 3M. API Handling Hazards.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
- National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- University of Otago. Laboratory chemical waste disposal guidelines.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Pharm-Ed.
- Cornell University. Chapter 7 - Management Procedures For Specific Waste Types.
- Occupational Safety and Health Administration.
- Clarion Safety Systems. (2022, November 30).
- Sf-Cleanroom. Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
Sources
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. gerpac.eu [gerpac.eu]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. Handling and Dispensing of Steroids [webofpharma.com]
- 5. Managing Risks With Potent Pharmaceutical Products [worldpharmatoday.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
